molecular formula C17H15NO3 B1259111 [5-(benzyloxy)-1H-indol-1-yl]acetic acid CAS No. 374818-88-9

[5-(benzyloxy)-1H-indol-1-yl]acetic acid

Numéro de catalogue: B1259111
Numéro CAS: 374818-88-9
Poids moléculaire: 281.3 g/mol
Clé InChI: UBNHOGJXPXHSPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[5-(benzyloxy)-1H-indol-1-yl]acetic acid, also known as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(benzyloxy)-1H-indol-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(benzyloxy)-1H-indol-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHOGJXPXHSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 5-Benzyloxy-IAA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-benzyloxyindole-3-acetic acid (5-benzyloxy-IAA), a synthetic auxin analog. We will delve into its mechanism of action as a dual-function antagonist of auxin signaling and transport, provide detailed experimental protocols for its characterization, and discuss its application as a chemical tool in plant biology and drug development.

Introduction: Unraveling the Complexity of Auxin Action with a Unique Chemical Probe

Indole-3-acetic acid (IAA), the principal auxin in plants, orchestrates a vast array of developmental processes, from embryogenesis to root and shoot architecture. Understanding the intricate mechanisms of auxin perception, signaling, and transport is paramount for both fundamental plant science and agricultural applications. Chemical biology offers a powerful approach to dissect these complex pathways through the use of small molecules that can modulate specific protein functions in a conditional and dose-dependent manner.

5-Benzyloxy-IAA (Bz-IAA) has emerged as a valuable tool in this context. It is a synthetic derivative of IAA characterized by the presence of a bulky benzyloxy group at the 5-position of the indole ring. This structural modification confers upon it unique biological properties, positioning it as a potent antagonist of auxin-mediated processes. This guide will explore the dual inhibitory functions of 5-benzyloxy-IAA, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their investigations.

Dual Mechanism of Action: A Tale of Two Inhibitions

The biological activity of 5-benzyloxy-IAA stems from its ability to interfere with two central pillars of auxin action: signaling and polar transport.

Antagonism of Auxin Signaling via Steric Hindrance

The canonical auxin signaling pathway is initiated by the binding of IAA to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor[1][2]. This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

5-Benzyloxy-IAA acts as an antagonist of this pathway. The bulky benzyloxy group at the 5-position of the indole ring sterically prevents the molecule from fitting into the auxin-binding pocket of the TIR1/AFB receptors[3]. This is analogous to the "bump-and-hole" strategy employed in chemical genetics, where a modified ligand is designed to interact with a reciprocally engineered protein. In the case of 5-benzyloxy-IAA, the "bump" of the benzyloxy group is sufficient to preclude binding to the wild-type "hole" of the TIR1 receptor.

This inability to bind to the TIR1/AFB co-receptor complex means that 5-benzyloxy-IAA cannot promote the interaction between TIR1/AFB and Aux/IAA proteins. Consequently, the degradation of Aux/IAA repressors is inhibited, leading to the continued repression of auxin-responsive gene expression, even in the presence of endogenous or exogenously applied active auxins.

cluster_0 Auxin Signaling Pathway (Active) cluster_1 Inhibition by 5-Benzyloxy-IAA IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA recruits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF releases Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Bz_IAA 5-Benzyloxy-IAA TIR1_AFB2 TIR1/AFB Bz_IAA->TIR1_AFB2 Binding blocked (Steric Hindrance) Aux_IAA2 Aux/IAA ARF2 ARF Aux_IAA2->ARF2 remains bound to Auxin_Response_Genes2 Auxin Response Genes ARF2->Auxin_Response_Genes2 represses

Figure 1. Mechanism of auxin signaling antagonism by 5-benzyloxy-IAA.
Inhibition of Polar Auxin Transport

In addition to its role as a signaling antagonist, 5-benzyloxy-IAA is a potent inhibitor of polar auxin transport[4][5]. This directional, cell-to-cell movement of auxin is crucial for establishing auxin gradients that underpin many developmental processes, including embryogenesis, organ formation, and tropic responses. Polar auxin transport is mediated by three major families of plasma membrane-localized transporters: the PIN-FORMED (PIN) efflux carriers, the ATP-BINDING CASSETTE B (ABCB) transporters, and the AUXIN1/LIKE-AUX1 (AUX1/LAX) influx carriers.

Studies have shown that 5-benzyloxy-IAA inhibits auxin transport mediated by all three of these transporter families[4][5]. Unlike some auxin transport inhibitors that affect the trafficking of PIN proteins to the plasma membrane, 5-benzyloxy-IAA does not appear to alter the subcellular localization of PINs[4]. This suggests that 5-benzyloxy-IAA likely acts by directly competing with IAA for binding to the transport proteins or by otherwise interfering with the transport mechanism itself.

The dual inhibitory action of 5-benzyloxy-IAA on both signaling and transport makes it a powerful tool for dissecting the relative contributions of these two processes to various auxin-regulated developmental events.

cluster_0 Cellular Auxin Transport cluster_1 Plasma Membrane extracellular Extracellular Space intracellular Intracellular Space AUX1 AUX1/LAX (Influx) IAA_in IAA PIN PIN (Efflux) IAA_out IAA ABCB ABCB (Efflux/Influx) IAA_in->PIN transport IAA_in->ABCB transport IAA_out->AUX1 transport Bz_IAA 5-Benzyloxy-IAA Bz_IAA->AUX1 inhibits Bz_IAA->PIN inhibits Bz_IAA->ABCB inhibits

Sources

[5-(benzyloxy)-1H-indol-1-yl]acetic acid: A Dual-Acting Aldose Reductase Inhibitor for Diabetic Complications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic hyperglycemia in diabetes mellitus initiates a cascade of metabolic derangements, among which the polyol pathway plays a pivotal role in the pathogenesis of long-term complications such as neuropathy, nephropathy, retinopathy, and cataracts. Aldose reductase (AR), the rate-limiting enzyme of this pathway, has been a key target for therapeutic intervention for decades. This technical guide provides a comprehensive overview of [5-(benzyloxy)-1H-indol-1-yl]acetic acid, a potent aldose reductase inhibitor with the intriguing characteristic of also acting as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dual functionality presents a promising therapeutic scaffold for addressing the multifaceted nature of diabetic complications. This document will delve into the mechanistic rationale, chemical synthesis, and detailed protocols for the preclinical evaluation of this compound, offering valuable insights for researchers in metabolic diseases and drug development.

The Rationale for Aldose Reductase Inhibition in Diabetes

Under normoglycemic conditions, the majority of cellular glucose is metabolized via glycolysis. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1]

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, catalyzed by aldose reductase (ALR2; EC 1.1.1.21) in an NADPH-dependent manner. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, a process that consumes NAD+. The pathological consequences of enhanced polyol pathway activity are multifactorial:

  • Osmotic Stress: The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress, cellular swelling, and eventual cell damage, particularly in insulin-independent tissues such as the lens, retina, Schwann cells, and glomeruli.

  • Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH) by glutathione reductase, a key cellular antioxidant. Depletion of NADPH, therefore, impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.

  • Altered Redox Balance: The concomitant oxidation of NAD+ to NADH by sorbitol dehydrogenase alters the cytosolic NAD+/NADH ratio, which can disrupt the activity of various metabolic enzymes and signaling pathways.

Given its central role in initiating this pathological cascade, the inhibition of aldose reductase has been a long-standing therapeutic strategy to prevent or mitigate the progression of diabetic complications.[1]

[5-(benzyloxy)-1H-indol-1-yl]acetic acid: A Profile

[5-(benzyloxy)-1H-indol-1-yl]acetic acid is a member of the indole acetic acid class of compounds that has demonstrated significant inhibitory activity against aldose reductase. Its chemical structure features a benzyloxy group at the 5-position of the indole ring and an acetic acid moiety attached to the indole nitrogen, both of which are crucial for its biological activity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.31 g/mol
AppearanceOff-white to tan crystalline solid[2]
Melting Point147-149 °C[2]
pKa4.51 ± 0.30 (Predicted)[2]
Synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Step 1: N-Alkylation of 5-(benzyloxy)-1H-indole with Ethyl Bromoacetate

This step involves the deprotonation of the indole nitrogen followed by nucleophilic attack on ethyl bromoacetate.

  • Reaction:

  • Detailed Protocol:

    • To a solution of 5-(benzyloxy)-1H-indole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

    • To the resulting solution, add ethyl bromoacetate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate.

Step 2: Hydrolysis of Ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction:

  • Detailed Protocol (Base-catalyzed):

    • Dissolve the ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid, such as 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [5-(benzyloxy)-1H-indol-1-yl]acetic acid. The product can be further purified by recrystallization if necessary.

Diagram of the Synthetic Pathway:

Synthesis Start 5-(benzyloxy)-1H-indole Intermediate Ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate Start->Intermediate 1. NaH, DMF 2. BrCH₂COOEt Product [5-(benzyloxy)-1H-indol-1-yl]acetic acid Intermediate->Product LiOH, THF/H₂O

Caption: Proposed synthetic route for [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

Mechanism of Action as an Aldose Reductase Inhibitor

[5-(benzyloxy)-1H-indol-1-yl]acetic acid acts as a potent inhibitor of aldose reductase. Molecular docking simulations have been performed to elucidate its binding mode within the active site of the enzyme.[3] The carboxylic acid moiety is crucial for its inhibitory activity, as it is believed to interact with the anionic binding pocket of the aldose reductase active site, forming hydrogen bonds with key amino acid residues such as Tyr48, His110, and Trp111. The indole scaffold and the benzyloxy group likely occupy the hydrophobic regions of the active site, contributing to the overall binding affinity.

Diagram of the Aldose Reductase Inhibition Mechanism:

AR_Inhibition cluster_pathway Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications Inhibitor [5-(benzyloxy)-1H-indol-1-yl]acetic acid AR Aldose Reductase Inhibitor->AR Inhibits

Caption: Inhibition of aldose reductase by [5-(benzyloxy)-1H-indol-1-yl]acetic acid blocks the conversion of glucose to sorbitol.

Preclinical Evaluation: Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory potency of a compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.

Materials:

  • Partially purified aldose reductase (from rat lens or recombinant human enzyme)

  • 0.067 M Phosphate buffer (pH 6.2)

  • NADPH solution (in phosphate buffer)

  • DL-glyceraldehyde solution (substrate, in phosphate buffer)

  • Test compound ([5-(benzyloxy)-1H-indol-1-yl]acetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer, NADPH solution, and the enzyme preparation.

  • Add the test compound at various concentrations to the sample cuvettes. For the control, add the solvent vehicle.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data:

ParameterRat Aldose ReductaseHuman Aldose ReductaseReference
IC50 Submicromolar rangeLow micromolar range[3]
Selectivity Factor ~50 (vs. rat kidney aldehyde reductase)-[3]
In Vivo Efficacy in a Diabetic Rat Model

The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for type 1 diabetes, suitable for evaluating the in vivo efficacy of aldose reductase inhibitors.[4]

Model Induction:

  • Use male Wistar or Sprague-Dawley rats.

  • Induce diabetes by a single intraperitoneal or intravenous injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 45-65 mg/kg body weight.[5]

  • Confirm the diabetic state by measuring blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.

Experimental Design:

  • Divide the diabetic animals into groups: a diabetic control group (receiving vehicle) and treatment groups (receiving different doses of [5-(benzyloxy)-1H-indol-1-yl]acetic acid). A non-diabetic control group should also be included.

  • Administer the test compound or vehicle daily by oral gavage for a period of several weeks (e.g., 4-8 weeks).

  • Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.

Efficacy Endpoints:

  • Sorbitol Accumulation: At the end of the study, collect tissues of interest (e.g., sciatic nerve, lens, kidney) and measure sorbitol levels using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A significant reduction in tissue sorbitol levels in the treated groups compared to the diabetic control group indicates in vivo target engagement and efficacy.[3]

  • Nerve Conduction Velocity (NCV): For diabetic neuropathy, measure motor and sensory NCV in the sciatic nerve. An improvement in NCV in the treated groups is a key functional endpoint.

  • Cataract Development: For diabetic cataracts, monitor lens opacity using a slit-lamp microscope. A delay or prevention of cataract formation in the treated groups demonstrates efficacy.

  • Kidney Function: For diabetic nephropathy, measure parameters such as urinary albumin excretion and creatinine clearance.

Workflow for Preclinical Evaluation:

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Assay AR Inhibition Assay IC50 Determine IC50 & Selectivity Assay->IC50 Model STZ-Induced Diabetic Rat Model IC50->Model Promising Candidate Treatment Compound Administration Model->Treatment Endpoints Measure Efficacy Endpoints (Sorbitol, NCV, etc.) Treatment->Endpoints Data_Analysis Data Analysis & Lead Optimization Endpoints->Data_Analysis Synthesis Compound Synthesis Synthesis->Assay

Caption: A streamlined workflow for the preclinical evaluation of [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

Dual Activity: PPARγ Ligand

An intriguing aspect of [5-(benzyloxy)-1H-indol-1-yl]acetic acid is its reported activity as a ligand for PPARγ.[3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. Thiazolidinediones (TZDs), a class of PPARγ agonists, are used as insulin-sensitizing drugs in the treatment of type 2 diabetes.

The dual activity of [5-(benzyloxy)-1H-indol-1-yl]acetic acid as both an aldose reductase inhibitor and a PPARγ ligand suggests a potential for synergistic therapeutic effects. By inhibiting the polyol pathway and simultaneously modulating PPARγ-mediated gene expression, this compound could address multiple pathogenic mechanisms in diabetes. However, the reported PPARγ activity is described as "rather low," which may be advantageous in avoiding the side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[3][6]

Further investigation into the molecular interactions of [5-(benzyloxy)-1H-indol-1-yl]acetic acid with the PPARγ ligand-binding domain is warranted to fully understand the structure-activity relationship and to optimize this dual activity for therapeutic benefit. Molecular docking studies can provide valuable insights into the binding mode and help in the design of more potent and selective dual-acting compounds.[3]

Future Directions and Therapeutic Potential

[5-(benzyloxy)-1H-indol-1-yl]acetic acid represents a promising lead compound for the development of novel therapeutics for diabetic complications. Its potent aldose reductase inhibitory activity, coupled with its dual functionality as a PPARγ ligand, offers a unique and potentially more effective approach to treatment.

Key areas for future research include:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Profiling: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its analogs.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with both aldose reductase and PPARγ to understand the basis for its dual activity.

  • Chronic In Vivo Studies: Long-term efficacy and safety studies in relevant animal models of diabetic complications.

The development of a single therapeutic agent that can target both the polyol pathway and insulin resistance through PPARγ modulation holds significant promise for the millions of individuals affected by diabetic complications. [5-(benzyloxy)-1H-indol-1-yl]acetic acid provides a valuable chemical scaffold for the pursuit of this important therapeutic goal.

References

  • Djoubissie, S. F., Njifutie, N., Nkwengoua, E., Kuate, D., & Stefe, M. (2008). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Fundamental & Clinical Pharmacology, 22(4), 417-425. [Link]

  • Nadavapalli, G., Butreddy, A., & Paidi, K. R. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science, 13(12), 140-152. [Link]

  • Stefek, M., Djoubissie, S. F., & Krizova, M. (2008). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. PubMed. [Link]

  • Prnová, M. Š., Májeková, M., Miláčková, I., Stefek, M., & Koys, P. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta biochimica Polonica, 62(3), 539–545. [Link]

  • Dehghani, F., & Mazaher, S. (2022). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 21, 426-441. [Link]

  • Jusková, M., Májeková, M., & Stefek, M. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General physiology and biophysics, 30(4), 342–350. [Link]

  • Khan, I., et al. (2024). Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer's disease. Frontiers in Pharmacology, 15, 1369650. [Link]

  • Chaudhary, P., & Sharma, P. (2023). Molecular Docking Of Dual PPAR Alpha/Gama Agonist For Type 2 Diabetes Structure Based Drug Design For Selective Cyclooxygenase-2(COX 2) Inhibitor. ResearchGate. [Link]

  • Sahu, S. K., et al. (2012). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Disease, 2(Suppl 1), S164-S169. [Link]

  • Prnová, M. Š., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. ResearchGate. [Link]

  • Lin, H. R., et al. (1998). Aldose reductase in early streptozotocin-induced diabetic rat lens. Investigative Ophthalmology & Visual Science, 39(12), 2335-2341. [Link]

  • WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof.
  • Heacock, R. A., & Hutzinger, O. (1965). 1-benzylindole. Organic Syntheses, 45, 15. [Link]

  • Kováčiková, L., Prnova, M. S., Májeková, M., Boháč, A., Karasu, Ç., & Štefek, M. (2019). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules (Basel, Switzerland), 24(15), 2749. [Link]

  • Jusková, M., Májeková, M., & Štefek, M. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Semantic Scholar. [Link]

  • Wang, Y., et al. (2019). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 24(18), 3360. [Link]

  • Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Retrieved from [Link]

  • Lee, J. H., et al. (2018). Two Types of PPARγ Ligands Identified in the Extract of Artemisia campestris. International Journal of Molecular Sciences, 19(11), 3338. [Link]

  • Ramasamy, R., et al. (2020). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 7, 599097. [Link]

  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Noble Life Sciences. (n.d.). Streptozotocin Induced Diabetic Rat Model. Retrieved from [Link]

  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic acid. Organic Syntheses, 43, 55. [Link]

  • Vedantham, S., et al. (2016). Aldose Reductase Acts as a Selective Derepressor of PPARγ and the Retinoic Acid Receptor. Cell Reports, 15(1), 121-132. [Link]

  • Furman, B. L. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current protocols, 1(4), e78. [Link]

  • Al-Qahtani, L. S., et al. (2024). Indole-3-acetic acid exposure leads to cardiovascular inflammation and fibrosis in chronic kidney disease rat model. Life Sciences, 351, 122699. [Link]

Sources

structural characterization of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Introduction: The Imperative for Unambiguous Characterization

[5-(benzyloxy)-1H-indol-1-yl]acetic acid belongs to a class of indole derivatives that are scaffolds of significant interest in drug discovery, with related structures showing potential as selective thyroid hormone receptor β (TRβ) agonists and S1P1 functional antagonists.[1][2] Given that biological activity is exquisitely dependent on molecular structure, the definitive confirmation of the chemical identity, including regiochemistry and connectivity, is a foundational requirement for any further investigation. A seemingly minor variation, such as the attachment of the acetic acid moiety to the indole nitrogen (N-1) versus the C-3 position, can lead to vastly different pharmacological and toxicological profiles.

This guide outlines a logical, multi-pronged strategy to confirm the structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid, ensuring the integrity of subsequent research and development efforts.

cluster_molecule [5-(benzyloxy)-1H-indol-1-yl]acetic acid cluster_info Key Molecular Features mol A Indole Core B N-1 Acetic Acid C C-5 Benzyloxy Group

Caption: Molecular structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

Part 1: Foundational Analysis - Molecular Formula and Mass Verification

The first step in any structural characterization is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exquisitely accurate mass measurement, allowing for the determination of the molecular formula.

Expertise & Causality: We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a high abundance of the molecular ion. Operating in negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

Table 1: HRMS Data for C₁₇H₁₅NO₃
ParameterExpected ValueObserved Value (Hypothetical)
Molecular FormulaC₁₇H₁₅NO₃C₁₇H₁₅NO₃
Exact Mass (Monoisotopic)281.1052 g/mol [3]281.1055 g/mol
Ion Adduct ([M-H]⁻)280.0979280.0981
Mass AccuracyN/A< 5 ppm
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial connectivity information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that corroborate the proposed structure.

parent [M-H]⁻ m/z 280.1 frag1 Loss of CO₂ (decarboxylation) m/z 236.1 parent->frag1 - 44 Da frag2 Loss of CH₂COOH m/z 222.1 parent->frag2 - 59 Da frag3 Tropylium Cation (from benzyloxy) m/z 91.05 parent->frag3 Benzylic cleavage

Caption: Predicted MS/MS fragmentation pathway for the target molecule.

This fragmentation pattern helps distinguish the N-1 isomer from the C-3 isomer, which would likely show a primary loss of the entire acetic acid side chain.

Part 2: Functional Group Identification via FTIR Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a molecular fingerprint.

Expertise & Causality: For carboxylic acids, the O-H stretch is particularly diagnostic, appearing as a very broad band due to strong hydrogen bonding in the solid state.[4][5] The presence of this band, along with a sharp C=O stretch, is strong evidence for the carboxylic acid moiety. The C-O-C stretch of the benzyloxy ether group is also a key identifier.[6]

Table 2: Characteristic FTIR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)[5][7]
Carboxylic AcidC=O stretch~1710 (strong, sharp)[4]
EtherC-O-C stretch (aryl-alkyl)1275 - 1200 (strong)[6]
Aromatic RingC=C stretch1600 - 1450 (medium)
Aromatic RingC-H out-of-plane bend900 - 675 (strong)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the crystalline solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired immediately before the sample analysis and automatically subtracted.

Part 3: Definitive Connectivity via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular framework.

Expertise & Causality: The key to confirming the N-1 substitution is the chemical shift of the methylene protons of the acetic acid group (-CH₂-COOH) and the absence of a high-frequency N-H proton signal typical of N-unsubstituted indoles.[8] Furthermore, 2D correlation experiments (HMBC) will show a definitive correlation between the methylene protons and the C-2 and C-7a carbons of the indole ring, which is only possible for the N-1 isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 600 MHz)
Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationKey Correlation (HMBC)
COOH~12.5broad s1HC=O
H-2~7.5d1HC-3, C-3a, C-7a, N-CH₂
H-4~7.6d1HC-5, C-6, C-7a
H-6~6.9dd1HC-4, C-5, C-7a
H-7~7.2d1HC-5, C-3a
H-3~6.5d1HC-2, C-3a, C-4
N-CH₂~5.2s2HC-2, C-7a, C=O
O-CH₂~5.1s2HC-5, Benzyl C-ipso
Benzyl H (ortho, meta, para)7.3 - 7.5m5HBenzyl C's
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 151 MHz)
Carbon AssignmentPredicted Shift (δ, ppm)
C=O~171
C-5~155
Benzyl C-ipso~137
C-7a~136
C-3a~129
Benzyl C (o,m,p)~128.5, ~128.0, ~127.8
C-2~127
C-4~122
C-7~111
C-6~110
C-3~102
O-CH₂~70
N-CH₂~48
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire standard 2D correlation experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing connectivity across quaternary carbons and heteroatoms.

cluster_workflow NMR Characterization Workflow A 1. Acquire ¹H Spectrum (Proton Environments) B 2. Acquire ¹³C Spectrum (Carbon Environments) A->B C 3. Acquire HSQC (Direct C-H Bonds) B->C D 4. Acquire HMBC (Long-Range C-H Bonds) C->D E 5. Integrate Data & Assign Structure D->E

Caption: A systematic workflow for NMR-based structure elucidation.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides definitive proof of structure in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional arrangement in the solid state.[9]

Expertise & Causality: This technique is the ultimate arbiter of structure. It not only confirms the constitution and connectivity but also reveals the preferred conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.[10][11] The primary challenge and rate-limiting step is often the growth of a single, diffraction-quality crystal.

Experimental Protocol: Crystallization and Data Collection
  • Crystal Growth:

    • Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, methanol/water, acetone/hexane).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single crystals.

  • Crystal Mounting: Select a suitable crystal (<0.5 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection:

    • Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson analysis to locate the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Conclusion: A Synergistic and Self-Validating Approach

The is not achieved by a single technique but by the logical integration of complementary analytical data. HRMS confirms the elemental formula. FTIR identifies the key functional groups. A full suite of NMR experiments elucidates the precise atomic connectivity and confirms the N-1 substitution pattern. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. Each piece of data validates the others, creating a robust and defensible characterization package essential for advancing a compound through the drug development pipeline.

References

  • PubChem. 5-Benzyloxyindole-3-acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Yan, S. et al. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Khan, I. et al. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available from: [Link]

  • Genin, M. J. et al. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chemdad Co., Ltd. 5-BENZYLOXYINDOLE-3-ACETIC ACID. Available from: [Link]

  • PubChem. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 3-Indoleacetic acid, 2TMS derivative. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]

  • Wang, Y. et al. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. Available from: [Link]

  • Ljung, K. et al. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. Available from: [Link]

  • University of Calgary. IR: carboxylic acids. Available from: [Link]

  • Chemistry Learning. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • Hrelia, E. et al. Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available from: [Link]

  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Al-Ostath, A. I. et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. Available from: [Link]

  • Parker, R. G. & Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available from: [Link]

  • Kato, T. R. X-Ray Crystallography of Chemical Compounds. Journal of the Association for Laboratory Automation. Available from: [Link]

  • Giraudet, C. et al. 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

Sources

Spectroscopic Pro-file of 5-Benzyloxyindole-1-acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-benzyloxyindole-1-acetic acid, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and experimental considerations for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. By integrating theoretical principles with practical insights, this guide serves as an authoritative reference for the structural elucidation and characterization of this important indole derivative.

Introduction: The Significance of 5-Benzyloxyindole-1-acetic Acid

Indole-3-acetic acid (IAA) and its derivatives are a class of compounds with profound biological significance, acting as phytohormones in plants and serving as core scaffolds in numerous pharmaceuticals.[1][2] The strategic modification of the indole ring allows for the fine-tuning of their biological activity. 5-Benzyloxyindole-1-acetic acid, with its benzyloxy substitution at the 5-position, is a valuable synthetic intermediate. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element, making this molecule a versatile building block in the synthesis of more complex drug candidates.[3][4]

Accurate and unambiguous characterization of such molecules is paramount to ensure the integrity of research and the quality of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will systematically explore the spectroscopic data of 5-benzyloxyindole-1-acetic acid, offering expert interpretation and practical protocols.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 5-benzyloxyindole-1-acetic acid dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic signature.

Caption: Molecular structure of 5-benzyloxyindole-1-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-benzyloxyindole-1-acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of exchangeable protons (e.g., -COOH and -NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Data Interpretation and Causality

While specific experimental data for 5-benzyloxyindole-1-acetic acid is not publicly available in detail, a predicted ¹H NMR spectrum can be inferred based on the known chemical shifts of indole-3-acetic acid and the influence of the benzyloxy substituent.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for 5-Benzyloxyindole-1-acetic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~10.9br s1H-NHThe indole N-H proton is also deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.
~7.5-7.3m5HPhenyl-HThe five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.
~7.4d1HH-4The proton at the 4-position of the indole ring is deshielded by the ring current and the adjacent nitrogen.
~7.2d1HH-7The proton at the 7-position is part of the indole aromatic system.
~7.1s1HH-2The proton at the 2-position of the indole ring is a singlet due to the lack of adjacent protons.
~6.8dd1HH-6This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
~5.1s2H-OCH₂-The methylene protons of the benzyloxy group are adjacent to an oxygen atom and a phenyl ring, leading to a downfield shift. They appear as a singlet.
~3.7s2H-CH₂COOHThe methylene protons of the acetic acid side chain are adjacent to the indole ring and the carbonyl group, resulting in a downfield shift. They appear as a singlet.
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to that of ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum, where each unique carbon atom appears as a single line.

Data Interpretation and Causality

Based on data from similar indole derivatives, the predicted ¹³C NMR chemical shifts are summarized below.[6]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Benzyloxyindole-1-acetic Acid

Chemical Shift (δ, ppm)AssignmentRationale
~174-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~153C-5The carbon atom attached to the benzyloxy group is significantly deshielded by the oxygen atom.
~137Phenyl C-ipsoThe ipso-carbon of the benzyl group's phenyl ring.
~136C-7aA quaternary carbon within the indole ring system.
~131C-3aAnother quaternary carbon of the indole core.
~128.5Phenyl C-ortho/metaCarbons of the benzyl group's phenyl ring.
~128Phenyl C-paraThe para-carbon of the benzyl group's phenyl ring.
~127.5C-3The carbon at the 3-position of the indole ring.
~124C-2The carbon at the 2-position of the indole ring.
~112C-6Aromatic carbon of the indole ring.
~111C-7Aromatic carbon of the indole ring.
~103C-4Aromatic carbon of the indole ring.
~70-OCH₂-The methylene carbon of the benzyloxy group is deshielded by the adjacent oxygen.
~31-CH₂COOHThe methylene carbon of the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Data Interpretation

The nominal mass of 5-benzyloxyindole-1-acetic acid (C₁₇H₁₅NO₃) is 281 g/mol .[1] In ESI-MS, one would expect to observe ions corresponding to:

  • [M+H]⁺: m/z 282.11

  • [M-H]⁻: m/z 280.10

Fragmentation Pathway

A key fragmentation pathway for indole-3-acetic acid derivatives involves the loss of the carboxylic acid group as CO₂ and H₂O.[5] For 5-benzyloxyindole-1-acetic acid, a prominent fragmentation would be the cleavage of the benzylic ether bond.

MS_Fragmentation M [C17H15NO3]+• m/z = 281 frag1 [C16H14NO]+ m/z = 236 (Loss of -COOH) M->frag1 - COOH frag2 [C9H8NO]+ m/z = 146 (Loss of benzyl radical) M->frag2 - C7H7• frag3 [C7H7]+ m/z = 91 (Benzyl cation) M->frag3

Caption: Plausible fragmentation pathway for 5-benzyloxyindole-1-acetic acid in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample like 5-benzyloxyindole-1-acetic acid, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[6]

Table 3: Characteristic IR Absorption Bands for 5-Benzyloxyindole-1-acetic Acid

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3300N-H stretchIndoleThe N-H bond in the indole ring gives a characteristic sharp to moderately broad peak.
3300-2500O-H stretchCarboxylic acidThe hydrogen-bonded O-H group of the carboxylic acid results in a very broad and strong absorption band.
~3030C-H stretchAromaticThe C-H bonds of the indole and phenyl rings.
~1700C=O stretchCarboxylic acidThe carbonyl group of the carboxylic acid gives a very strong and sharp absorption.
1600-1450C=C stretchAromatic ringsStretching vibrations within the aromatic rings.
~1250C-O stretchCarboxylic acid & EtherStretching of the C-O single bonds.
750-700C-H bendAromatic (out-of-plane)Bending vibrations of the C-H bonds on the aromatic rings can be indicative of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of 5-benzyloxyindole-1-acetic acid is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation

The UV-Vis spectrum of indole derivatives typically shows two main absorption bands.[7] For indole-3-acetic acid, these are observed around 220 nm and 280 nm. The benzyloxy substituent is expected to cause a slight red shift (bathochromic shift) of these bands.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 5-Benzyloxyindole-1-acetic Acid

λmax (nm)Electronic TransitionChromophore
~225π → πIndole ring
~285π → πIndole and Phenyl rings

Conclusion

The comprehensive spectroscopic analysis of 5-benzyloxyindole-1-acetic acid, integrating ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the theoretical basis, practical experimental protocols, and detailed interpretation of the expected spectral features. By understanding the causality behind the observed spectroscopic data, researchers can confidently identify and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • PubChem. 5-Benzyloxyindole-3-acetic acid. [Link]

  • RSC Publishing. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. [Link]

  • ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... [Link]

  • ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... [Link]

Sources

An In-depth Technical Guide to [5-(benzyloxy)-1H-indol-1-yl]acetic acid: From Discovery to Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of [5-(benzyloxy)-1H-indol-1-yl]acetic acid. Initially developed by Abbott Laboratories as part of a broader exploration of indole derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), this compound has since been identified as a potent aldose reductase inhibitor. This guide will trace the history of this molecule from its first reported synthesis, detail the experimental protocols for its preparation, and explore the mechanistic underpinnings of its dual biological activities. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's scientific journey and its potential as a lead scaffold for therapeutic development, particularly in the context of diabetic complications.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a fertile ground for the development of new therapeutic agents. The history of indole-based drugs is rich, with early discoveries like the plant hormone indole-3-acetic acid paving the way for the development of synthetic analogs with a wide range of pharmacological activities.[1] This guide focuses on a specific synthetic derivative, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, tracing its path from a patented novel compound to a subject of academic research for its potential in treating diabetic complications.

Discovery and Initial Synthesis

The first documented synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid appears in the patent literature from Abbott Laboratories. The compound was part of a large library of indole and indazole derivatives designed as PPAR modulators.

Pioneering Research by Abbott Laboratories

In a patent filed in 2006, Abbott Laboratories disclosed a series of novel indole-1-acetic acid derivatives, including the title compound, as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs). The inventors, Daniel R. Fogo, John E. Toth, and Anil K. Trivedi, were exploring chemical space around the indole scaffold to identify new modulators of these important nuclear receptors, which are key regulators of lipid and glucose metabolism.

The general synthetic strategy outlined in the patent involves a two-step process starting from a substituted indole. This approach provides a versatile platform for creating a diverse library of N-1 substituted indole acetic acids.

Synthetic Pathway

The synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid, as inferred from the general methods described in the Abbott patent, proceeds through the alkylation of the indole nitrogen followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification 5-Benzyloxyindole 5-Benzyloxyindole Intermediate_Ester Ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate 5-Benzyloxyindole->Intermediate_Ester Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Base Base (e.g., NaH) Base->Intermediate_Ester Solvent Solvent (e.g., DMF) Solvent->Intermediate_Ester Final_Product [5-(benzyloxy)-1H-indol-1-yl]acetic acid Intermediate_Ester->Final_Product Base_Hydrolysis Base (e.g., NaOH) Base_Hydrolysis->Final_Product Acid_Workup Acidic workup Acid_Workup->Final_Product

General synthetic route to [5-(benzyloxy)-1H-indol-1-yl]acetic acid.
Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on the general methods for N-alkylation of indoles and subsequent ester hydrolysis commonly employed in medicinal chemistry.

Step 1: Synthesis of Ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF), add a solution of 5-benzyloxyindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate.

Step 2: Synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

  • Dissolve the ethyl [5-(benzyloxy)-1H-indol-1-yl]acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl) at 0 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

Elucidation of Biological Activity

While initially synthesized as a potential PPAR agonist, subsequent independent research unveiled a different and potent biological activity for [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

Discovery as an Aldose Reductase Inhibitor

In 2015, a study by Prnova et al. identified [5-(benzyloxy)-1H-indol-1-yl]acetic acid as a potent inhibitor of aldose reductase.[2][3] This discovery was based on the recognition of overlapping structural features between known aldose reductase inhibitors and PPAR ligands.[2][3] The study demonstrated that the compound inhibits both rat and human aldose reductase with IC50 values in the submicromolar to low micromolar range.[2][3]

Table 1: Aldose Reductase Inhibitory Activity

Enzyme SourceIC50 (µM)
Rat Lens Aldose ReductaseSubmicromolar
Human Recombinant Aldose ReductaseLow micromolar

Data from Prnova et al., 2015.[2][3]

The research further showed that the compound was selective for aldose reductase over the closely related aldehyde reductase.[2][3] At the organ level, it was found to significantly inhibit the accumulation of sorbitol in isolated rat lenses in a concentration-dependent manner, a key process in the pathogenesis of diabetic cataracts.[2][3]

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Cellular_Damage Osmotic Stress & Cellular Damage Sorbitol->Cellular_Damage Fructose Fructose Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose Inhibition->Aldose_Reductase Compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid Compound->Inhibition

Inhibition of the Polyol Pathway by [5-(benzyloxy)-1H-indol-1-yl]acetic acid.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Activity

The same 2015 study also confirmed the compound's activity as a PPARγ ligand, albeit with low activity.[2][3] This was assessed using a luciferase reporter assay.[2][3] While not a potent agonist, this dual activity suggests that [5-(benzyloxy)-1H-indol-1-yl]acetic acid could serve as a scaffold for developing multi-target agents for diabetes, addressing both glucose metabolism and insulin sensitivity.[2][3]

PPARg_Signaling Compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid PPARg PPARγ Compound->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Regulation

Mechanism of action as a PPARγ ligand.

Structure-Activity Relationship (SAR) Insights and Future Directions

The discovery of dual activity in [5-(benzyloxy)-1H-indol-1-yl]acetic acid opens up intriguing possibilities for future drug development. The benzyloxy group at the 5-position of the indole ring and the acetic acid moiety at the N-1 position are key pharmacophoric features.

Future research could focus on:

  • Optimization of Aldose Reductase Inhibition: Modification of the benzyloxy group and the indole core could lead to more potent and selective aldose reductase inhibitors.

  • Enhancement of PPARγ Agonism: Fine-tuning the structure could improve PPARγ activity, potentially leading to a balanced dual-acting agent.

  • Exploration of Other Therapeutic Areas: Given the prevalence of the indole scaffold in various drug classes, this molecule could be screened against other relevant biological targets.

Conclusion

[5-(benzyloxy)-1H-indol-1-yl]acetic acid represents a fascinating case study in drug discovery, where a compound initially designed for one purpose reveals potent activity in another, unrelated area. Its journey from a patented PPAR modulator to a promising aldose reductase inhibitor highlights the importance of continued investigation and the potential for serendipity in science. With its well-defined synthesis and dual biological activities, this molecule stands as a valuable tool for researchers and a promising starting point for the development of novel therapeutics for diabetic complications and potentially other metabolic diseases.

References

  • Prnova, M. S., Majekova, M., Milackova, I., Díez-Dacal, B., Pérez-Sala, D., Ceyhan, M. S., ... & Stefek, M. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta biochimica Polonica, 62(3), 523–528. [Link]

  • Fogo, D. R., Toth, J. E., & Trivedi, A. K. (2007).
  • Folks, A. J., & Ward, R. A. (2007). The role of the indole scaffold in the discovery of new medicines. Ann. Rep. Med. Chem., 42, 335-354.

Sources

in vitro studies of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Vitro Evaluation of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

For: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents. Indole acetic acid derivatives, in particular, have garnered substantial interest for their diverse therapeutic potential. This technical guide outlines a comprehensive in vitro strategy for the characterization of a novel compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid. Lacking extensive prior data, this document serves as a roadmap for a systematic evaluation, beginning with foundational cytotoxicity assessments and progressing to targeted anti-inflammatory and anticancer assays, and culminating in mechanistic studies. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are both logical and self-validating. This guide is designed to empower researchers to rigorously profile novel chemical entities and uncover their therapeutic promise.

Introduction

Indole-3-acetic acid (IAA) and its derivatives represent a promising class of compounds with a broad spectrum of biological activities, including notable anti-inflammatory and anticancer effects. The unique structural attributes of [5-(benzyloxy)-1H-indol-1-yl]acetic acid—specifically the benzyloxy moiety at the 5-position and the acetic acid side chain at the N1 position—suggest a novel pharmacological profile worthy of thorough investigation. This guide provides a structured, multi-faceted approach to its in vitro characterization. By systematically applying a battery of validated assays, researchers can build a comprehensive understanding of the compound's bioactivity, from its impact on cell viability to its influence on specific cellular pathways.

Part 1: Foundational Analysis - Cytotoxicity Assessment

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This baseline understanding is essential for distinguishing targeted biological effects from general cytotoxicity in subsequent assays. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

MTT Assay for Cell Viability

Causality and Rationale: This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of living cells. The reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases to a purple formazan product occurs only in viable cells. This allows for the calculation of an IC50 value, the concentration at which the compound inhibits 50% of cell proliferation, a key parameter for designing subsequent experiments.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add Compound cell_seeding->add_compound incubation_24h 4. Incubate for 24-72h add_compound->incubation_24h add_mtt 5. Add MTT Reagent incubation_24h->add_mtt incubation_4h 6. Incubate for 2-4h add_mtt->incubation_4h add_solubilizer 7. Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance 8. Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Culture an appropriate cell line (e.g., HCT-116 colorectal carcinoma) in complete medium until 80-90% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.[1]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in sterile DMSO.

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO at the highest concentration used, typically <0.5%) must be included.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).[2]

  • MTT Reaction:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 2-4 hours at 37°C. Visible purple precipitates should form in viable cells.[1]

  • Formazan Solubilization and Readout:

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

    • Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data for [5-(benzyloxy)-1H-indol-1-yl]acetic acid on HCT-116 cells (48h)

Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
0 (Vehicle) 1.254 0.087 100.0
1 1.231 0.091 98.2
10 1.098 0.075 87.6
25 0.882 0.063 70.3
50 0.611 0.055 48.7
100 0.315 0.042 25.1

| IC50 (µM) | | | ~51.5 |

Part 2: Investigation of Anti-Inflammatory Potential

A common therapeutic property of indole derivatives is their ability to modulate inflammatory responses. A primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with bacterial lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

Causality and Rationale: In response to inflammatory stimuli like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[3] NO is a key signaling molecule in inflammation.[3] Therefore, inhibiting its production is a valid indicator of anti-inflammatory potential. The Griess assay is used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[4]

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for adherence.[4]

  • Treatment and Stimulation:

    • Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4]

    • Include controls: untreated cells, cells treated with LPS only, and cells with the compound but no LPS.

    • Incubate for another 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite levels.

Data Presentation:

Table 2: Hypothetical NO Inhibition by [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Treatment Concentration (µM) Nitrite (µM) % NO Inhibition
Untreated Control - 1.5 ± 0.2 -
LPS (1 µg/mL) only - 38.7 ± 2.1 0.0
Compound + LPS 10 31.2 ± 1.8 19.4
Compound + LPS 25 20.5 ± 1.5 47.0

| Compound + LPS | 50 | 11.3 ± 1.1 | 70.8 |

Part 3: Comprehensive Anticancer Evaluation

To establish a robust anticancer profile, a series of assays targeting distinct cancer hallmarks—such as sustained proliferation, migration, and resistance to cell death—should be employed.

Colony Formation Assay

Causality and Rationale: This assay provides insight into the long-term reproductive viability of cancer cells after treatment.[5] It measures the ability of a single cell to proliferate into a colony, which is a hallmark of tumorigenicity. A reduction in colony formation indicates a potent anti-proliferative or cytotoxic effect.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with the compound for a defined period (e.g., 24-48 hours).

  • Incubation: Replace the treatment medium with fresh medium and incubate for 10-14 days, until visible colonies form.[6]

  • Staining and Quantification: Fix the colonies with 6.0% glutaraldehyde and stain with 0.5% crystal violet.[5][6] Count the colonies (typically defined as clusters of ≥50 cells).

Cell Migration (Scratch) Assay

Causality and Rationale: Cell migration is fundamental to cancer metastasis.[7] The scratch assay is a straightforward method to assess this process in vitro.[7][8] By creating a cell-free "wound" in a confluent monolayer, the ability of the compound to inhibit the cells' migration to close the gap can be quantified.[7]

Detailed Step-by-Step Protocol:

  • Monolayer Formation: Grow cells to 90-100% confluency in a 6-well plate.[7]

  • Scratch Creation: Create a linear scratch using a sterile p200 pipette tip.

  • Treatment: Wash with PBS to remove debris and add medium containing sub-lethal concentrations of the compound. To inhibit proliferation from confounding the migration results, a proliferation inhibitor like Mitomycin C can be included, or low-serum medium can be used.[9]

  • Imaging: Capture images at time 0 and at regular intervals (e.g., 12h, 24h) using a microscope.

  • Analysis: Measure the wound area or width at each time point and calculate the percentage of wound closure relative to the initial scratch.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality and Rationale: Uncontrolled cell cycle progression is a hallmark of cancer. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M). PI is a fluorescent dye that intercalates with DNA, and the amount of fluorescence is proportional to the DNA content.[10] Flow cytometry can then be used to determine the percentage of cells in each phase of the cell cycle.

Detailed Step-by-Step Protocol:

  • Treatment: Treat cells with the compound for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cells.[11][12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.

Apoptosis Assay via Annexin V-FITC/PI Staining

Causality and Rationale: Evasion of apoptosis (programmed cell death) is another cancer hallmark. A desirable feature of an anticancer drug is the ability to induce apoptosis. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with high affinity for PS, conjugated to a fluorophore like FITC, can detect this event.[14] PI is used concurrently to identify cells with compromised membrane integrity, thus distinguishing early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[15]

Detailed Step-by-Step Protocol:

  • Treatment: Treat cells with the compound for a suitable duration (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells promptly by flow cytometry.

Part 4: Mechanistic Elucidation

To understand how the compound exerts its effects, it is necessary to investigate its impact on key molecular pathways.

Mechanistic Investigation Workflow:

Mechanistic_Workflow cluster_analysis Molecular Analysis Observed_Effect Observed Phenotypic Effect (e.g., Reduced NO, Apoptosis) Hypothesis Hypothesize Target Pathway (e.g., NF-κB, Caspase cascade) Observed_Effect->Hypothesis RT_qPCR RT-qPCR (mRNA Expression) Hypothesis->RT_qPCR Western_Blot Western Blot (Protein Expression & Phosphorylation) Hypothesis->Western_Blot Validation Validate Hypothesis (Confirm target modulation) RT_qPCR->Validation Western_Blot->Validation

Caption: A logical workflow for mechanistic studies.

Gene Expression Analysis (RT-qPCR)

Causality and Rationale: Changes in cellular behavior are driven by alterations in gene expression. Quantitative Reverse Transcription PCR (RT-qPCR) is the gold standard for accurately measuring the mRNA levels of specific genes.[16] For example, if the compound inhibits NO production, one would hypothesize a downregulation of iNOS mRNA. If it induces apoptosis, an upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2 would be expected.

Detailed Step-by-Step Protocol:

  • RNA Isolation: Treat cells, then isolate total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]

  • qPCR: Perform the qPCR reaction using cDNA, SYBR Green master mix, and validated primers for the genes of interest and a housekeeping gene (e.g., GAPDH) for normalization.[17]

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protein Expression Analysis (Western Blot)

Causality and Rationale: While mRNA levels are informative, protein levels and their post-translational modifications (like phosphorylation) are more directly related to cellular function. Western blotting allows for the visualization and quantification of specific proteins.[18][19] This technique can confirm if changes in mRNA levels translate to changes in protein expression and can also detect changes in protein activation states (e.g., phosphorylation of signaling proteins).

Detailed Step-by-Step Protocol:

  • Protein Lysate Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.[19]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[21] Normalize band intensities to a loading control like β-actin or GAPDH.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(9).
  • Kauanova, S., Urazbayev, A., & Vorobjev, I. (2021). The frequent sampling of wound scratch assay reveals the “opportunity” window for quantitative evaluation of cell motility-impeding drugs. Frontiers in Cell and Developmental Biology, 9, 640972.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Sains Malaysiana, 47(8), 1699-1706.
  • MDPI. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 22(16), 8899.
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
  • ResearchGate. (2007). In vitro scratch assay: A convenient and inexpensive method for analysis of cell migration in vitro. Retrieved from [Link]

  • PubMed. (2018). Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). CHAPTER 14: S1P Receptor Agonists. In Burger's Medicinal Chemistry and Drug Discovery.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
  • PubMed Central. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Scratch Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Propidium iodide (PI) staining for cell cycle analysis. Retrieved from [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Procell. (2025). Cell Scratch Assay: Unveiling the Secrets of Cell Migration!. Retrieved from [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • ResearchGate. (2006). Clonogenic assay of cells. Retrieved from [Link]

  • Frontiers. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010).
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • MDPI. (2023). Exploring Cell Migration Mechanisms in Cancer: From Wound Healing Assays to Cellular Automata Models. International Journal of Molecular Sciences, 24(13), 10993.
  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]

  • Lund University. (n.d.). In vitro tumorigenic assay: colony forming assay for cancer stem cells. Retrieved from [Link]

  • Bio-Rad. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2021). Tutorial: Guidelines for Single-Cell RT-qPCR. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Quantify Protein Expression in Cells Using Western Blot?. Retrieved from [Link]

Sources

A Comprehensive Guide to the Preliminary Toxicity Screening of 5-Benzyloxyindole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel compound, 5-benzyloxyindole-1-acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to early-stage safety assessment. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating toxicological evaluation.

Introduction: The Rationale for a Phased Approach to Toxicity Screening

5-Benzyloxyindole-1-acetic acid, a derivative of the well-known indole-3-acetic acid, presents a scaffold of interest in medicinal chemistry. As with any novel chemical entity destined for potential therapeutic application, a thorough understanding of its safety profile is paramount.[1] The initial stages of drug discovery and development are critical for identifying potential liabilities that could lead to costly late-stage failures.[2] A preliminary toxicity screening serves as a crucial "fail early" strategy, providing essential data on a compound's intrinsic hazards.[2]

This guide advocates for a multi-pronged approach, beginning with in silico predictions to forecast potential toxicities, followed by a battery of in vitro assays to assess cytotoxicity and genotoxicity, and culminating in a limited in vivo study to determine acute systemic toxicity. This tiered methodology allows for a progressive and resource-efficient evaluation, with each stage informing the next.

In Silico Toxicological Assessment: A First Look at Potential Liabilities

Before embarking on wet-lab experiments, computational toxicology offers a rapid and cost-effective means to predict the potential toxicological properties of 5-benzyloxyindole-1-acetic acid.[3] These in silico models leverage vast databases of existing toxicological data and sophisticated algorithms to identify potential red flags based on the molecule's structure.[4]

Key Endpoints for In Silico Prediction
  • Genotoxicity: Prediction of mutagenicity (e.g., via structural alerts for DNA reactivity).

  • Carcinogenicity: Assessment of carcinogenic potential based on structural analogues.

  • Hepatotoxicity: Evaluation of the likelihood of drug-induced liver injury (DILI).

  • Cardiotoxicity: Prediction of potential effects on cardiac ion channels (e.g., hERG inhibition).

  • ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics, which are intrinsically linked to toxicity.

Recommended In Silico Tools

A variety of commercial and open-source platforms are available for in silico toxicity prediction. It is advisable to use a consensus approach, combining the predictions of multiple models to increase confidence in the results. Examples include:

  • DEREK Nexus®: A knowledge-based expert system that predicts toxicity based on structure-activity relationships.

  • TOPKAT® (TOxicity Prediction by Komputer Assisted Technology): Utilizes quantitative structure-toxicity relationship (QSTR) models.[5]

  • ToxiM: A web server for predicting toxicity, solubility, and permeability of small molecules.[6]

The insights gained from these in silico assessments will help to guide the subsequent in vitro testing strategy, for instance, by highlighting the need for specific metabolic activation systems in genotoxicity assays.

In Vitro Cytotoxicity Assessment: Gauging the Effect on Cellular Viability

In vitro cytotoxicity assays are a cornerstone of preliminary toxicity screening, providing quantitative data on a compound's ability to cause cell death.[7] These assays are typically conducted on a panel of cell lines, including both cancerous and non-cancerous human cells, to assess for both general cytotoxicity and potential therapeutic windows.

The Principle of Complementary Assays: Why Two Assays Are Better Than One

No single cytotoxicity assay is universally superior; different assays measure different cellular endpoints.[8] Therefore, a combination of at least two mechanistically distinct assays is recommended to obtain a more complete picture of a compound's cytotoxic potential. This guide details two widely used and robust assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture and harvest cells cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add serial dilutions of 5-benzyloxyindole-1-acetic acid incubation_24h->add_compound incubation_48h Incubate for 24-72h add_compound->incubation_48h add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Preparation: Prepare a stock solution of 5-benzyloxyindole-1-acetic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[11]

  • Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[13]

LDH_Principle cluster_cell Cellular State cluster_reaction Enzymatic Reaction intact_cell Intact Cell (LDH retained) lysed_cell Lysed Cell (LDH released) ldh_reaction Lactate + NAD+ --(LDH)--> Pyruvate + NADH + H+ lysed_cell->ldh_reaction diaphorase_reaction NADH + Tetrazolium Salt --(Diaphorase)--> NAD+ + Formazan (colored) ldh_reaction->diaphorase_reaction

Caption: Principle of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[14] Carefully transfer a portion of the cell-free supernatant (e.g., 10 µL) to a new, optically clear 96-well plate.[14]

  • Reaction Mixture Preparation: Prepare the LDH reaction mix according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Reaction Incubation: Add 100 µL of the LDH reaction mix to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm.[13]

Data Analysis and Interpretation

For both assays, cell viability is expressed as a percentage of the vehicle-treated control cells. A dose-response curve is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 (half-maximal inhibitory concentration) value is calculated from this curve, representing the concentration of the compound that reduces cell viability by 50%.[15]

Table 1: Interpretation of In Vitro Cytotoxicity Data

IC50 ValueInterpretation
< 1 µMHighly cytotoxic
1 - 10 µMPotent cytotoxic effect
10 - 100 µMModerately cytotoxic
> 100 µMLow to no cytotoxicity

Note: These are general guidelines and the interpretation can be context-dependent.

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity testing is a regulatory requirement for drug development and is crucial for identifying compounds that can cause genetic damage.[16] The Ames test, a bacterial reverse mutation assay, is a widely used and accepted initial screen for mutagenicity.[1]

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17] The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[18]

Ames_Test_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis mix_components Mix Salmonella strain, test compound, and S9 mix (or buffer) in top agar pour_plate Pour mixture onto minimal glucose agar plate mix_components->pour_plate incubate Incubate for 48-72h at 37°C pour_plate->incubate count_colonies Count revertant colonies incubate->count_colonies compare_controls Compare to spontaneous reversion rate (negative control) count_colonies->compare_controls

Caption: Workflow for the Ames test.

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.

  • Plate Incorporation Method:

    • To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).[19]

In Vivo Acute Oral Toxicity: Assessing Systemic Effects

While in vitro assays provide valuable information, they cannot fully replicate the complexity of a whole organism. Therefore, a preliminary in vivo study is necessary to assess the acute systemic toxicity of 5-benzyloxyindole-1-acetic acid. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[20]

OECD 423: Acute Toxic Class Method

This method involves dosing a small group of animals (typically rodents) in a stepwise manner with one of several fixed dose levels (5, 50, 300, and 2000 mg/kg).[21] The outcome (mortality or survival) of the first group determines the dose for the next group.[22]

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

  • Dosing: Administer 5-benzyloxyindole-1-acetic acid by oral gavage at a starting dose determined by existing data or in silico predictions.

  • Observation: Observe the animals closely for clinical signs of toxicity and mortality for up to 14 days.[22]

  • Stepwise Procedure:

    • If mortality is observed, the next group is dosed at a lower level.

    • If no mortality is observed, the next group is dosed at a higher level.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Table 2: GHS Categories for Acute Oral Toxicity

GHS CategoryLD50 (mg/kg)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4> 300 and ≤ 2000
5> 2000 and ≤ 5000

Source: Adapted from OECD guidelines.[20]

Synthesis and Conclusion: Building a Preliminary Toxicity Profile

The culmination of these in silico, in vitro, and in vivo studies will provide a preliminary but comprehensive toxicity profile for 5-benzyloxyindole-1-acetic acid. This data package will enable a well-informed decision on whether to advance the compound in the drug discovery pipeline. A compound with high cytotoxicity, clear mutagenic potential, or significant acute oral toxicity would likely be deprioritized in favor of safer alternatives. Conversely, a compound with a favorable preliminary safety profile can be moved forward with greater confidence into more extensive preclinical toxicology studies. This structured, evidence-based approach to preliminary toxicity screening is an indispensable component of modern, efficient, and ethical drug development.

References

  • TOPKAT (TOxicity Prediction by Komputer Assisted Technology). Accelrys Software Inc.
  • Yılmaz, S., Ünal, F., Yüzbaşıoğlu, D., & Çelik, M. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 59(1), 33–39. [Link]

  • Folkes, L. K., & Wardman, P. (2001). The mechanism of indole acetic acid cytotoxicity. Toxicology, 164(1-3), 133–143. [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 141-154. [Link]

  • Science Lab. (2005). Material Safety Data Sheet - Acetic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Auxo Chro Mofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? [Link]

  • Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

  • Frontiers. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. [Link]

  • RE-Place. (n.d.). The Ames Salmonella/microsome mutagenicity assay. [Link]

  • PubMed. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. [Link]

  • PubMed Central. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. [Link]

  • PubMed. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and... [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. [Link]

  • National Institutes of Health. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Columbus Chemical. (2022). Acetic Acid 5% (w/w) Technical. [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Frontiers. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. [Link]

  • PubMed Central. (2017). Genetic toxicology in silico protocol. [Link]

  • ResearchGate. (n.d.). Mutagenicity in the Ames test (Salmonella typhimurium TA100/rat liver... [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • California State University, Northridge. (n.d.). The Ames Test. [Link]

  • Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]

  • PubMed. (2014). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. [Link]

  • YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]

Sources

An In-Depth Technical Guide to the Molecular Docking of [5-(benzyloxy)-1H-indol-1-yl]acetic acid with Aldose Reductase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for performing and analyzing the molecular docking of [5-(benzyloxy)-1H-indol-1-yl]acetic acid with its target protein, aldose reductase. It is intended for researchers, computational chemists, and drug development professionals seeking to understand the structural basis of this interaction.

Section 1: The Scientific Imperative – Why This Interaction Matters

Aldose Reductase: A Key Target in Diabetic Complications

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. This pathway, typically a minor route for glucose utilization, becomes significantly more active during periods of hyperglycemia, a hallmark of diabetes mellitus.[1] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2]

The excessive accumulation of sorbitol within cells that do not depend on insulin for glucose uptake (e.g., nerves, retina, kidneys) creates osmotic stress, leading to cellular damage.[1][3] This process is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[3][4][5][6] Consequently, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these debilitating conditions.[6][7]

[5-(benzyloxy)-1H-indol-1-yl]acetic acid: A Promising Inhibitor

Indole derivatives have emerged as a significant class of aldose reductase inhibitors (ARIs).[7][8][9] Among them, [5-(benzyloxy)-1H-indol-1-yl]acetic acid has been identified as a potent inhibitor of both rat and human aldose reductase, with IC50 values in the submicromolar to low micromolar range.[10][11] Its efficacy has been demonstrated at the organ level, where it significantly curbed the accumulation of sorbitol in isolated rat lenses.[10][11]

The Role of Molecular Docking in Elucidating Mechanism

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It allows us to visualize and analyze the plausible binding modes at an atomic level. For [5-(benzyloxy)-1H-indol-1-yl]acetic acid, docking simulations are crucial for identifying the key amino acid interactions within the AR active site that are responsible for its inhibitory activity.[10][11] This structural insight is invaluable for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Section 2: Pre-Docking Preparation: Foundational Steps for a Validated Study

The credibility of any docking study hinges on the meticulous preparation of the receptor and ligand. The principle of "garbage in, garbage out" is particularly resonant here. Our goal is to create a computationally tractable model that is as biologically relevant as possible.

Receptor Acquisition and Preparation
  • Selection of a High-Quality Crystal Structure: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For human aldose reductase, several structures are available. We will select PDB ID: 2R24 , which provides a high-resolution (1.75 Å) crystal structure of human aldose reductase, ensuring atomic coordinates are well-defined.[12]

  • Rationale for Receptor Cleaning: The raw PDB file contains more than just the protein chain; it includes co-crystallized ligands, water molecules, and ions. Standard procedure involves removing these elements to simplify the system.

    • Water Molecules: While some water molecules can play a critical role in ligand binding (so-called "happy" waters), their inclusion significantly increases computational complexity.[13] For a standard docking protocol, all water molecules are typically removed. The energetic penalty of displacing "unhappy" or high-energy water molecules from the binding site is implicitly captured by the scoring function as a favorable contribution to binding affinity.[13]

    • Co-crystallized Ligands/Ions: These are removed to ensure the binding site is vacant for the docking of our ligand of interest.

  • Protonation and Charge Assignment: Proteins are dynamic entities whose ionization states are pH-dependent. Hydrogen atoms are not typically resolved in X-ray crystallography. Therefore, we must computationally add hydrogens appropriate for a physiological pH (typically ~7.4). Following this, partial atomic charges are assigned using a force field, which is essential for calculating the electrostatic interaction terms in the docking score.

Ligand Preparation
  • Structure Acquisition: The 2D structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid can be obtained from chemical databases like PubChem or drawn using chemical sketcher software.

  • Conversion to 3D and Energy Minimization: The 2D structure is converted into a 3D conformation. This initial 3D structure is not necessarily the most stable. Therefore, an energy minimization step is performed using a molecular mechanics force field (e.g., MMFF94). This process optimizes the bond lengths, angles, and torsions to find a low-energy, stable conformation of the ligand. This is a critical step, as docking a high-energy, strained ligand conformation can lead to artifactual results.

Section 3: The Molecular Docking Workflow

We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this study.[14][15] Its scoring function and search algorithm are optimized for speed and accuracy.

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, which would be computationally prohibitive, we define a search space—a "grid box"—encompassing the known active site of aldose reductase. The active site is a well-characterized pocket, often referred to as the "anion binding pocket," which interacts with the polar moiety of inhibitors.[16] The location and dimensions of this box are determined by identifying the key active site residues from literature or from a co-crystallized inhibitor in a reference PDB structure. Key residues in the AR active site include Trp20, Val47, Tyr48, His110, Trp111, Tyr209, and Cys298.[17][18]

The Docking Algorithm and Parameters

AutoDock Vina employs a Lamarckian genetic algorithm for its conformational search. It explores a vast number of possible ligand conformations and orientations within the grid box. A key parameter is exhaustiveness, which controls the extent of the search.[15] A higher exhaustiveness value increases the probability of finding the true minimum-energy binding pose but also increases the computation time. The default value of 8 is often sufficient, but for final, high-quality runs, increasing it is advisable.[15]

Visualization of the Docking Workflow

The entire process, from preparation to analysis, can be visualized as a logical flow.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis PDB Select Protein (PDB: 2R24) Clean Clean Receptor (Remove Water, Ligands) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Box) Protonate->Grid Ligand2D Acquire Ligand 2D Structure Ligand3D Generate 3D Conformation & Energy Minimize Ligand2D->Ligand3D Run Execute Docking (AutoDock Vina) Ligand3D->Run Grid->Run Analyze Analyze Binding Affinity (Docking Score) Run->Analyze Visualize Visualize Binding Pose & Interactions Analyze->Visualize Report Generate Report & Draw Conclusions Visualize->Report

Caption: A flowchart of the complete molecular docking workflow.

Section 4: Post-Docking Analysis: Translating Data into Insight

The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score.

Interpreting Binding Affinity

The binding affinity is reported as a negative value in kcal/mol.[19] A more negative value signifies a stronger, more favorable predicted interaction.[18][20] This score is a composite of several energy terms, including van der Waals forces, electrostatic interactions, and an estimation of conformational entropy loss upon binding. It serves as the primary metric for ranking different poses and comparing different ligands.[21]

ParameterDescriptionTypical Value (Example)Significance
Binding Affinity The estimated free energy of binding.-9.5 kcal/molA lower (more negative) score indicates a higher predicted affinity.[19]
RMSD Root Mean Square Deviation from a reference pose.< 2.0 ÅA low RMSD between top-scoring poses suggests a well-defined and reliable binding mode.[20]
Visual Analysis of the Binding Pose

Quantitative scores are meaningless without a qualitative, visual inspection of the binding pose. Using molecular visualization software (e.g., PyMOL, Discovery Studio), we analyze how the ligand fits within the active site. The most credible pose is one that exhibits chemically sensible interactions with key active site residues.

Identifying Crucial Molecular Interactions

The inhibitory activity of [5-(benzyloxy)-1H-indol-1-yl]acetic acid is dictated by its specific interactions with the aldose reductase active site.

  • Hydrogen Bonds: The carboxylic acid moiety is a classic pharmacophore for ARIs.[16] It is expected to form strong hydrogen bonds with key polar residues in the anion-binding pocket, such as Tyr48 and His110.

  • Hydrophobic Interactions: The indole ring and the benzyloxy group are hydrophobic. These moieties are likely to form favorable van der Waals and π-stacking interactions with nonpolar residues like Trp20, Val47, and Trp111.

G 1 [5-(benzyloxy)-1H-indol-1-yl]acetic acid 2 Tyr48 1->2 H-Bond (Carboxylate) 3 His110 1->3 H-Bond (Carboxylate) 4 Trp111 1->4 Hydrophobic (Indole/Benzyl) 5 Val47 1->5 Hydrophobic (Indole/Benzyl)

Caption: Key predicted interactions between the ligand and AR residues.

Section 5: Detailed Experimental Protocol (Using AutoDock Suite)

This protocol outlines the step-by-step methodology using AutoDock Tools (for file preparation) and AutoDock Vina (for the docking calculation).

Required Software
  • AutoDock Tools (MGLTools): For preparing receptor and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or BIOVIA Discovery Studio: For visualization and analysis.

Step-by-Step Receptor Preparation
  • Launch AutoDock Tools (ADT).

  • Load Protein: Go to File > Read Molecule and open the 2R24.pdb file.[22]

  • Clean Protein: The model will display. Delete all water molecules (Edit > Delete Water). Remove any co-crystallized ligands or ions.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.[22] This is a crucial step for defining potential hydrogen bond donors and acceptors.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the 2R24 molecule. This prepares the protein for grid generation. Finally, go to File > Save > Write PDBQT and save the file as receptor.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock.

Step-by-Step Ligand Preparation
  • Load Ligand: Go to Ligand > Input > Open and load the 3D structure of the ligand (e.g., in .mol2 or .pdb format).

  • Set Torsion Root: ADT will automatically attempt to define the rotatable bonds. Verify these are correct. Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT: Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Step-by-Step Docking Execution
  • Define the Grid Box: In ADT, go to Grid > Grid Box. A box will appear around the protein. Manually adjust the center coordinates and dimensions to encompass the entire active site. The active site location can be confirmed by aligning the structure with a PDB entry that contains a bound inhibitor (e.g., 1IEI). Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).

  • Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from the previous step:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log log.txt

Analysis of Results
  • The log.txt file will contain the binding affinity scores for the top predicted poses.

  • The results.pdbqt file contains the atomic coordinates for these poses. This file can be opened in PyMOL or another visualizer, along with the receptor.pdbqt file, to analyze the interactions in 3D.

Section 6: Conclusion and Future Prospects

This guide has detailed the theoretical basis and practical application of molecular docking to study the interaction between [5-(benzyloxy)-1H-indol-1-yl]acetic acid and aldose reductase. The computational protocol described herein provides a robust framework for predicting the binding mode and affinity, revealing that the inhibitor's efficacy likely stems from strong hydrogen bonding via its carboxylate group and extensive hydrophobic interactions from its aromatic systems.

These in silico findings provide testable hypotheses for further experimental validation, such as site-directed mutagenesis of key active site residues. Furthermore, the detailed interaction map can serve as a blueprint for structure-based drug design, enabling the rational modification of the lead compound to enhance potency, improve selectivity against related enzymes like aldehyde reductase, and optimize pharmacokinetic properties.

References

  • Sivaranjani, M., & Rao, V. (2022). Molecular docking analysis of flavonoids with aldose reductase. Bioinformation, 18(3), 263–268. [Link]

  • Časopis, A. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica, 62(3). [Link]

  • Stefek, M., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. ResearchGate. [Link]

  • Mishra, R., et al. (2022). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. [Link]

  • G, J., et al. (2013). Virtual screening of plant derived compounds for aldose reductase inhibition using molecular docking. NIH. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • El Mouns, B. (2023). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Stefek, M., & Karasu, C. (2011). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed Central. [Link]

  • Bioinformatics Insights. (2022). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Howard, E. I., et al. (2008). 2R24: Human Aldose Reductase structure. RCSB PDB. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Magon, N. J., & M, M. (2022). Differential Inhibitors of Aldose Reductase. Encyclopedia.pub. [Link]

  • Pan, A. C., et al. (2018). Binding Affinity via Docking: Fact and Fiction. PubMed Central. [Link]

  • The Vina-Developers. (2021). Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Ali, S. (2021). Molecular Docking data of studied molecules for Aldose Reductase (PDB ID: 1EKO). ResearchGate. [Link]

  • Srivastava, S. K., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Kanwal, A., et al. (2021). Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. NIH. [Link]

  • Adeniji, S. E., Uba, S., & Uzairu, A. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. [Link]

  • Shafiq, Z., et al. (2020). Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study. Taylor & Francis. [Link]

  • Ramana, K. V. (2011). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic. [Link]

  • Wilson, D. K., et al. (1995). 1ABN: THE CRYSTAL STRUCTURE OF THE ALDOSE REDUCTASE NADPH BINARY COMPLEX. RCSB PDB. [Link]

  • Bioinformatics Tutorials. (2023). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Maccari, R., et al. (2021). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. ACS Publications. [Link]

  • Reddy, P. S., et al. (2014). Molecular Docking Studies of Medicinal Compounds against Aldose reductase Drug Target for Treatment of Type 2 Diabetes. International Journal of Bioinformatics and Biological Sciences. [Link]

  • JJ Medicine. (2017). The Role of Polyol Pathway in Diabetes Pathogenesis. YouTube. [Link]

  • Kinoshita, J. H. (1990). Role of aldose reductase in the development of diabetes-associated complications. Diabetes Complications. [Link]

  • Reddy, G. B., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for [5-(benzyloxy)-1H-indol-1-yl]acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

[5-(benzyloxy)-1H-indol-1-yl]acetic acid is a promising indole derivative that has garnered significant interest within the scientific community for its dual activity as an aldose reductase inhibitor and a peroxisome proliferator-activated receptor gamma (PPARγ) ligand.[1][2] This unique pharmacological profile positions it as a valuable tool for investigating cellular pathways implicated in a range of pathologies, including diabetic complications and inflammatory diseases.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions. This leads to the accumulation of sorbitol, causing osmotic stress, and contributes to oxidative stress, both of which are key drivers of diabetic complications.[3][4] By inhibiting aldose reductase, [5-(benzyloxy)-1H-indol-1-yl]acetic acid offers a direct mechanism to mitigate these detrimental cellular effects.

Concurrently, its activity as a PPARγ ligand allows it to modulate gene expression related to inflammation, lipid metabolism, and cell proliferation.[5][6] PPARγ activation has been shown to exert anti-inflammatory effects and influence cell differentiation and apoptosis, making it a key target in various disease models.[5][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in cell culture. We will delve into its mechanism of action, provide detailed protocols for its preparation and application in relevant cell-based assays, and offer insights into the interpretation of expected results.

Mechanism of Action: A Dual-Pronged Cellular Intervention

The therapeutic potential of [5-(benzyloxy)-1H-indol-1-yl]acetic acid stems from its ability to concurrently modulate two distinct but interconnected signaling pathways: the polyol pathway via aldose reductase inhibition and the PPARγ signaling cascade.

Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH.[4] The subsequent accumulation of sorbitol leads to osmotic stress and cellular damage.[4] Furthermore, the depletion of NADPH, a critical cofactor for glutathione reductase, impairs the cell's antioxidant defense system, leading to increased oxidative stress.[4][8]

[5-(benzyloxy)-1H-indol-1-yl]acetic acid directly inhibits aldose reductase, thereby preventing the accumulation of sorbitol and preserving cellular NADPH levels. This action helps to maintain cellular homeostasis and protect against hyperglycemia-induced damage.

Polyol_Pathway_Inhibition cluster_0 Hyperglycemic Condition cluster_1 Polyol Pathway cluster_2 Cellular Stress Glucose High Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol (Accumulation) AR->Sorbitol NADP NADP+ AR->NADP Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress NADPH NADPH NADPH->AR Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress Reduced Antioxidant Capacity Compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid Compound->AR Inhibits

Figure 1: Inhibition of the Polyol Pathway.
Modulation of PPARγ Signaling

PPARγ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activators, leading to the transcription of genes involved in various cellular processes.

Activation of PPARγ by [5-(benzyloxy)-1H-indol-1-yl]acetic acid can lead to:

  • Anti-inflammatory effects: By repressing the expression of pro-inflammatory cytokines.

  • Cell cycle arrest and apoptosis: In certain cancer cell lines, PPARγ activation can inhibit proliferation and induce programmed cell death.[5]

  • Cellular differentiation: PPARγ plays a crucial role in adipocyte differentiation and has been implicated in the differentiation of other cell types.

PPARg_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid PPARg PPARγ Compound->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Response Anti-inflammatory Effects Cell Cycle Regulation Differentiation Gene_Expression->Response

Figure 2: PPARγ Signaling Pathway Activation.

Experimental Protocols

Preparation of Stock Solutions

The solubility of [5-(benzyloxy)-1H-indol-1-yl]acetic acid should be empirically determined. Based on the chemical properties of similar indole acetic acid derivatives, we recommend using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Aseptically weigh out a precise amount of [5-(benzyloxy)-1H-indol-1-yl]acetic acid powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the treated samples.

Parameter Recommendation
Solvent DMSO (cell culture grade)
Stock Concentration 10-50 mM
Storage -20°C or -80°C, protected from light
Final DMSO in Media ≤ 0.5% (v/v)
Determining Optimal Working Concentration: IC50 Determination using MTT Assay

To determine the cytotoxic or anti-proliferative effects of the compound and to establish a suitable working concentration range for subsequent assays, an IC50 (half-maximal inhibitory concentration) determination is recommended. The MTT assay is a widely used colorimetric method for assessing cell viability.

Materials:

  • Adherent cells of interest (e.g., retinal pigment epithelial cells for diabetic retinopathy studies, macrophage cell lines for inflammation studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in complete cell culture medium from the stock solution. A typical starting range could be from 0.1 µM to 100 µM.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium alone (blank), vehicle control (DMSO), and untreated cells (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9][10][11][12]

MTT_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Dilutions Prepare Compound Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze

Figure 3: Workflow for IC50 Determination using MTT Assay.
Aldose Reductase Activity Assay (Cell-based)

This protocol is designed to measure the inhibitory effect of [5-(benzyloxy)-1H-indol-1-yl]acetic acid on aldose reductase activity within cells. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed by aldose reductase.[13]

Materials:

  • Cells with detectable aldose reductase activity (e.g., lens epithelial cells, Schwann cells)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Assay buffer (e.g., 0.05 M sodium phosphate buffer, pH 6.2)

  • NADPH solution (0.3 mM in assay buffer)

  • Substrate solution (e.g., 10 mM DL-glyceraldehyde in assay buffer)

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid

  • 96-well UV-transparent plate

  • Microplate reader with UV capabilities

Protocol:

  • Culture cells to confluency and treat with various concentrations of [5-(benzyloxy)-1H-indol-1-yl]acetic acid for a predetermined time.

  • Wash the cells with cold PBS and lyse them to obtain the cell lysate containing the aldose reductase enzyme.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well UV-transparent plate, add equal amounts of protein from each sample.

  • Add the assay buffer and NADPH solution to each well.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • The rate of NADPH consumption is proportional to the aldose reductase activity. Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.

PPARγ Reporter Gene Assay

This assay quantifies the ability of [5-(benzyloxy)-1H-indol-1-yl]acetic acid to activate PPARγ and induce the expression of a reporter gene (e.g., luciferase).[7]

Materials:

  • Host cell line (e.g., HEK293T, U2OS)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a luciferase gene under the control of a PPRE promoter

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect the host cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

  • After 24 hours, treat the transfected cells with various concentrations of [5-(benzyloxy)-1H-indol-1-yl]acetic acid. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

Expected Outcomes and Troubleshooting

  • IC50 Determination: A sigmoidal dose-response curve is expected, from which the IC50 value can be calculated. If the compound exhibits low cytotoxicity, a clear plateau may not be reached at the tested concentrations.

  • Aldose Reductase Activity Assay: A dose-dependent decrease in the rate of NADPH consumption should be observed in the presence of [5-(benzyloxy)-1H-indol-1-yl]acetic acid.

  • PPARγ Reporter Gene Assay: A dose-dependent increase in luciferase activity is expected, indicating the agonistic activity of the compound on PPARγ.

Potential Issue Possible Cause Troubleshooting
Compound Precipitation Poor solubility in culture medium.Ensure the final DMSO concentration is low. Prepare fresh dilutions for each experiment.
High Background in Assays Contamination, non-specific binding.Use sterile techniques. Include appropriate controls (blank, vehicle).
No Effect Observed Inappropriate concentration range, inactive compound, wrong cell type.Test a wider range of concentrations. Verify compound integrity. Use a cell line known to express the target enzymes.
High Variability Inconsistent cell seeding, pipetting errors.Ensure uniform cell seeding. Use calibrated pipettes. Increase the number of replicates.

Conclusion

[5-(benzyloxy)-1H-indol-1-yl]acetic acid is a multifaceted research tool with significant potential for elucidating the cellular mechanisms underlying diabetic complications and inflammatory processes. The protocols outlined in these application notes provide a robust framework for investigating its biological activities in a cell culture setting. By carefully selecting appropriate cell models and assays, researchers can effectively characterize the dose-dependent effects of this compound on aldose reductase activity and PPARγ signaling, thereby advancing our understanding of its therapeutic promise.

References

  • Obrosova, I. G., Mabley, J. G., Zsengellér, Z., Chugunova, S., Pacher, P., & Szabó, C. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes, 52(3), 864–871. [Link]

  • Patel, D. K., Kumar, R., Laloo, D., & Hemalatha, S. (2012). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine, 2(2), S842–S846. [Link]

  • Barreca, D., Bellocco, E., Laganà, G., Leuzzi, U., & Galtieri, A. (2018). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 23(11), 2949. [Link]

  • Wikipedia. (2023). Nicotinamide adenine dinucleotide. In Wikipedia. [Link]

  • Stefek, M., & Krizanova, L. (2015). [5-(benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica, 62(3), 521–526. [Link]

  • Lee, Y. S., Kim, Y. S., Kim, J., Lee, S., & Lee, J. (2015). Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 573–578. [Link]

  • van der Meer, D. L., van Beek, L., van den Berg, M., & van Duursen, M. B. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Journal of Applied Toxicology, 31(5), 459–467. [Link]

  • Hsu, H. T., & Chi, C. W. (2014). Emerging role of the peroxisome proliferator-activated receptor-gamma in hepatocellular carcinoma [Video abstract]. Journal of Hepatocellular Carcinoma, 1, 129–137. [Link]

  • Chen, Y., Wang, X., & Yang, Y. (2008). Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism. The American Journal of Pathology, 172(4), 1128–1137. [Link]

  • Ray, A., & Yung, R. (2002). Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. Journal of Leukocyte Biology, 72(4), 738–745. [Link]

  • PubChem. (n.d.). 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. Retrieved January 26, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved January 26, 2026, from [Link]

  • International Agency for Research on Cancer. (n.d.). Appendix 5 / Preparation of 5% acetic acid, Lugol's iodine solution, and Monsel's paste. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 26, 2026, from [Link]

  • Argmann, C. A., Hapoel, D., & Heeren, J. (2005). Activation of Peroxisome Proliferator–Activated Receptor Gamma and Retinoid X Receptor Results in Net Depletion of Cellular Cholesteryl Esters in Macrophages Exposed to Oxidized Lipoproteins. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(9), 1953–1959. [Link]

  • BEX. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 26, 2026, from [Link]

  • El-Kabbani, O., & Podjarny, A. (2007). Aldose reductase structures: implications for mechanism and inhibition. Cellular and Molecular Life Sciences, 64(15), 1985–1999. [Link]

  • ResearchGate. (n.d.). PPARγ activation. In normal cells, the PPARγ is located in the... [Image]. Retrieved January 26, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-Benzyloxyindole-3-acetic acid. Retrieved January 26, 2026, from [Link]

  • Elstner, E., Müller, C., & Jones, A. (1999). Ligands for peroxisome proliferator-activated receptorγ and retinoic acid receptor inhibit growth and induce apoptosis of human breast cancer cells in vitro and in BNX mice. Proceedings of the National Academy of Sciences, 96(25), 14640–14645. [Link]

  • Martínez-Reyes, I., & Chandel, N. S. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(9), 2459. [Link]

  • ResearchGate. (n.d.). PPARγ luciferase reporter assay. Cos-7 cells were cotransfected with a... [Image]. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Retrieved January 26, 2026, from [Link]

  • Biognost. (n.d.). ACETIC ACID, 1% solution. Retrieved January 26, 2026, from [Link]

  • Gacche, R. N. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Journal of Endocrinology and Diabetes, 6(1), 1064. [Link]

  • ResearchGate. (2025). Cell culture media impact on drug product solution stability. Retrieved January 26, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 26, 2026, from [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-Benzyloxyindole-3-acetic acid. Retrieved January 26, 2026, from [Link]

Sources

HPLC method for [5-(benzyloxy)-1H-indol-1-yl]acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract and Introduction

This document provides a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid. Indole-3-acetic acid (IAA) and its derivatives are a significant class of compounds, widely recognized for their biological activities, particularly as phytohormones in plants.[1] Synthetic derivatives are often explored in drug discovery and development for their potential therapeutic applications.[2][3] The subject analyte, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, is a synthetic derivative possessing a carboxylic acid moiety, an indole core, and a benzyl ether group, making its precise quantification critical for research, development, and quality control purposes.

The method detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable protocol grounded in established chromatographic principles and validated according to the highest industry standards set by the International Council for Harmonisation (ICH).[4][5] We will not only present the final protocol but also elucidate the scientific rationale behind each parameter selection, ensuring the user can understand, replicate, and adapt the method as necessary.

Analyte Characteristics and Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for separation and detection.

Physicochemical Properties

The structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid combines hydrophobic regions (benzyl and indole rings) with a polar, ionizable functional group (carboxylic acid).

PropertyValue / StructureSource
Molecular Formula C₁₇H₁₅NO₃[6]
Molecular Weight 281.30 g/mol [6]
Chemical Structure

[6]
Key Functional Groups Carboxylic Acid (-COOH), Indole Ring, Benzyl Ether-
Expected Property Acidic compound, UV active-
Principle of Separation: The Rationale for RP-HPLC

Given the analyte's moderate polarity and the presence of significant hydrophobic character, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable mode of separation.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A critical consideration for this analyte is the carboxylic acid group. At a pH above its acid dissociation constant (pKa), the carboxyl group will be ionized (-COO⁻), making the molecule more polar. This increased polarity leads to reduced retention on a C18 column and can result in poor peak shape (tailing) due to interactions with residual silanols on the stationary phase.[7][8]

Causality: To ensure reproducible retention and sharp, symmetrical peaks, it is imperative to suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[7][9] This ensures the analyte is predominantly in its neutral, more hydrophobic form, leading to consistent and predictable interactions with the C18 stationary phase.

HPLC Method Development and Protocol

The following section outlines the logical workflow for developing this method and presents the final, optimized protocol.

MethodDevelopmentWorkflow cluster_Analyte Analyte & Goal Definition cluster_Method Method Development Strategy cluster_Optimization Optimization & Finalization A Define Analyte: [5-(benzyloxy)-1H-indol-1-yl]acetic acid B Define Goal: Quantitative Analysis (Assay/Purity) A->B C Select Mode: Reversed-Phase HPLC (Analyte is moderately non-polar) B->C D Select Stationary Phase: C18 Column (High hydrophobicity for indole/benzyl rings) C->D E Select Mobile Phase: Organic: ACN or MeOH Aqueous: Acidified Water (e.g., 0.1% Formic Acid) (To suppress carboxyl ionization) D->E F Select Detection: UV Detector (Indole/Benzene chromophores) E->F G Optimize Mobile Phase Ratio (Adjust % Organic for optimal retention time) F->G H Determine λmax (UV scan for maximum sensitivity) G->H I Set Flow Rate & Temperature (Balance resolution and run time) H->I J Define System Suitability Tests (SST) (Based on USP <621> guidelines) I->J K Finalized HPLC Protocol J->K Final Method Protocol

Caption: Logical workflow for HPLC method development.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringes and 0.45 µm syringe filters (PTFE or nylon)

    • HPLC vials

  • Chemicals and Reagents:

    • [5-(benzyloxy)-1H-indol-1-yl]acetic acid reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), analytical grade (~99%)

    • Water, HPLC grade or purified to 18.2 MΩ·cm

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C, protected from light.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following conditions were optimized to provide a robust separation with good peak shape and a reasonable run time.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column providing good resolution and efficiency for this type of analyte.[10]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid maintains a low pH to keep the analyte in its neutral form.[8] Acetonitrile is a common organic modifier providing good selectivity.[11]
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Re-equilibration)A gradient is employed to ensure elution of the analyte with a good peak shape while also cleaning the column of any more hydrophobic impurities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[13]
Detection Wavelength 280 nmThe indole ring exhibits strong UV absorbance around this wavelength. For optimal sensitivity, a UV scan of the analyte should be performed to determine the precise λmax.[1][10]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The results must meet the criteria established by pharmacopeias like the USP.[14][15]

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry.[15]
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system.[15]
Theoretical Plates (N) > 2000Indicates column efficiency.

Method Validation Protocol

A self-validating system is trustworthy. Therefore, this HPLC method must be validated for its intended purpose in accordance with ICH Q2(R2) guidelines.[5][16] The validation will establish the method's performance characteristics.

ValidationParameters center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ

Caption: Interrelation of key HPLC method validation parameters.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (diluent).

    • Inject the reference standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities or stressed samples (e.g., acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time, and the method should demonstrate baseline resolution between the analyte and any potential interfering peaks.

Linearity and Range
  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).[4]

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[4]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified for acceptable precision and accuracy.

References

  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

  • MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [Link]

  • PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • US Pharmacopeia (USP). (n.d.). <621> Chromatography. [Link]

  • ResearchGate. (n.d.). HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid. [Link]

  • PubChem. (n.d.). 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. [Link]

  • ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. [Link]

  • PMC - NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PMC - NIH. (n.d.). Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chromatography Online. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • Waters. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

Sources

Application Note: Quantitative Analysis of 5-Benzyloxy-IAA and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Synthetic Auxin Analog

5-Benzyloxyindole-3-acetic acid (5-benzyloxy-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). The benzyloxy group at the 5-position of the indole ring imparts unique physicochemical properties, potentially influencing its biological activity, metabolic stability, and pharmacokinetic profile. Understanding the metabolic fate of 5-benzyloxy-IAA is crucial for researchers in drug development and plant sciences to elucidate its mechanism of action, identify active metabolites, and assess its safety profile.

This application note provides a comprehensive guide for the quantitative analysis of 5-benzyloxy-IAA and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind the analytical strategy, from sample preparation to method validation, offering field-proven insights to ensure robust and reliable results.

Predicted Metabolic Pathways of 5-Benzyloxy-IAA

While specific metabolic pathways for 5-benzyloxy-IAA are not extensively documented, we can predict its metabolic fate based on the well-established metabolism of endogenous IAA and other synthetic auxins.[1][2][3][4][5] The primary metabolic transformations are expected to involve modifications to the indole ring, the carboxylic acid side chain, and the benzyloxy group.

The main predicted metabolic pathways include:

  • Hydroxylation: Introduction of hydroxyl groups onto the indole ring or the benzyl group.

  • O-Debenzylation: Cleavage of the benzyl ether to form 5-hydroxy-IAA.

  • Oxidation: Oxidation of the indole ring to form oxindole derivatives, a major catabolic pathway for IAA.[1]

  • Conjugation: Formation of conjugates with endogenous molecules such as amino acids (e.g., aspartate, glutamate) or sugars (e.g., glucose) at the carboxylic acid moiety.[1]

These predicted pathways inform our analytical approach, guiding the selection of potential metabolite structures and the development of a targeted LC-MS/MS method.

parent 5-Benzyloxy-IAA met1 Hydroxylated-5-benzyloxy-IAA parent->met1 Hydroxylation met2 5-Hydroxy-IAA (O-Debenzylation) parent->met2 O-Debenzylation met3 Oxo-5-benzyloxy-IAA parent->met3 Oxidation met4 5-Benzyloxy-IAA- Amino Acid Conjugate parent->met4 Conjugation met5 5-Benzyloxy-IAA- Glucoside parent->met5 Conjugation

Caption: Predicted metabolic pathways of 5-benzyloxy-IAA.

LC-MS/MS Method Development: A Targeted Approach

A targeted LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[6][7][8]

Mass Spectrometry: Predicting Fragmentation and Selecting MRM Transitions

The cornerstone of a robust MRM method is the selection of specific precursor-to-product ion transitions for each analyte.

  • Parent Compound (5-Benzyloxy-IAA): The molecular weight of 5-benzyloxy-IAA is 281.3 g/mol .[9] In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 282.1 is the expected precursor ion. A key fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium ion at m/z 91 .[10][11] Another expected fragmentation is the loss of the carboxylic acid group (-45 Da), resulting in a product ion at m/z 237.1.

  • Putative Metabolites:

    • Hydroxylated Metabolites: [M+H]⁺ at m/z 298.1. The fragmentation pattern will depend on the position of the hydroxyl group. If it is on the benzyl ring, the m/z 91 fragment will shift to m/z 107.

    • O-Debenzylated Metabolite (5-Hydroxy-IAA): [M+H]⁺ at m/z 192.1. The fragmentation will be similar to endogenous IAA, with a characteristic product ion from the decarboxylation of the indole-3-acetic acid structure.

    • Oxidized Metabolites: [M+H]⁺ at m/z 298.1. Fragmentation will likely involve losses from the oxidized indole ring.

    • Amino Acid and Glucoside Conjugates: The precursor ions will be significantly larger, and fragmentation will often involve the neutral loss of the conjugating group.

Table 1: Predicted MRM Transitions for 5-Benzyloxy-IAA and its Metabolites (ESI+)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Rationale for Product Ions
5-Benzyloxy-IAA 282.191.1237.1Tropylium ion; Loss of COOH
Hydroxylated-5-benzyloxy-IAA 298.1107.1253.1Hydroxylated tropylium ion; Loss of COOH
5-Hydroxy-IAA 192.1146.1130.1Loss of COOH; Indole ring fragmentation
Oxo-5-benzyloxy-IAA 298.191.1253.1Tropylium ion; Loss of COOH
5-Benzyloxy-IAA-Aspartate 397.2282.191.1Neutral loss of aspartate; Tropylium ion
5-Benzyloxy-IAA-Glutamate 411.2282.191.1Neutral loss of glutamate; Tropylium ion
5-Benzyloxy-IAA-Glucoside 444.2282.191.1Neutral loss of glucose; Tropylium ion
Chromatography: Achieving Optimal Separation

Reversed-phase chromatography is well-suited for the separation of 5-benzyloxy-IAA and its metabolites due to their varying polarities.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.[6]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for ESI+).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A gradient elution from low to high organic phase concentration will be necessary to separate the more polar metabolites (e.g., 5-hydroxy-IAA, conjugates) from the less polar parent compound.

A suggested starting gradient is 5% B to 95% B over 5-10 minutes, followed by a wash and re-equilibration step. The flow rate should be optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.[12]

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances that can cause matrix effects (ion suppression or enhancement).[13][14] The choice of method depends on the sample matrix and the physicochemical properties of the analytes.

start Biological Sample (e.g., Cell Culture Supernatant, Plasma) step1 Protein Precipitation (e.g., with cold Acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 Evaporation to Dryness step3->step4 step5 Reconstitution in Mobile Phase step4->step5 end LC-MS/MS Analysis step5->end

Sources

Application of 5-Benzyloxyindole-1-acetic Acid in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 5-Benzyloxyindole-1-acetic Acid

5-Benzyloxyindole-1-acetic acid is an indole derivative that has garnered significant interest in the field of neurological disorder research. Its primary mechanism of action as a potent inhibitor of aldose reductase positions it as a promising candidate for mitigating the pathological consequences of the polyol pathway, which is implicated in diabetic neuropathy. Furthermore, its structural scaffold is amenable to modifications that could target other pathways relevant to neurodegeneration and neuroinflammation. This guide provides an in-depth exploration of the scientific rationale and practical applications of 5-benzyloxyindole-1-acetic acid, offering detailed protocols for its investigation in both in vitro and in vivo models of neurological disorders.

Mechanism of Action: Targeting the Polyol Pathway and Beyond

The primary established mechanism of action for 5-benzyloxyindole-1-acetic acid is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. This process consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione, leading to increased oxidative stress. The accumulation of sorbitol also creates osmotic stress within cells. Both of these downstream effects are key contributors to the nerve damage observed in diabetic neuropathy.[1] By inhibiting aldose reductase, 5-benzyloxyindole-1-acetic acid effectively blocks this cascade of detrimental events.

Beyond its role as an aldose reductase inhibitor, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid has also been identified as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), albeit with low activity.[1] PPARγ activation is known to exert anti-inflammatory effects in the central nervous system, suggesting a potential secondary mechanism for neuroprotection.

Interestingly, structurally related benzyloxyindole acetic acid analogs have been developed as potent and selective S1P1 receptor functional antagonists, a validated target for the treatment of multiple sclerosis.[2] This highlights the therapeutic versatility of the benzyloxyindole acetic acid scaffold and suggests avenues for future research and drug development.

Mechanism of Action of 5-Benzyloxyindole-1-acetic Acid Figure 1: Signaling Pathway cluster_0 Polyol Pathway cluster_1 Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Aldose Reductase Aldose Reductase Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Nerve Damage Nerve Damage Oxidative Stress->Nerve Damage Osmotic Stress->Nerve Damage 5-Benzyloxyindole-1-acetic acid 5-Benzyloxyindole-1-acetic acid 5-Benzyloxyindole-1-acetic acid->Aldose Reductase Inhibition

Caption: Mechanism of 5-benzyloxyindole-1-acetic acid in the polyol pathway.

Quantitative Data Summary

The inhibitory potency of 5-benzyloxyindole-1-acetic acid against aldose reductase has been quantified, demonstrating its efficacy.

Enzyme SourceIC50 ValueReference
Rat Lens Aldose ReductaseSubmicromolar Range[1]
Human Recombinant Aldose ReductaseLow Micromolar Range[1]

Experimental Protocols

Part 1: In Vitro Aldose Reductase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of 5-benzyloxyindole-1-acetic acid on aldose reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant human or rat aldose reductase

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

  • 5-Benzyloxyindole-1-acetic acid

  • DMSO (for dissolving the compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-benzyloxyindole-1-acetic acid in DMSO.

    • Prepare working solutions of the compound by serial dilution in phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer. The final concentrations in the assay will typically be in the range of 0.1-0.2 mM for NADPH and 1-10 mM for DL-glyceraldehyde, but should be optimized for the specific enzyme preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • NADPH solution

      • Working solution of 5-benzyloxyindole-1-acetic acid (or vehicle control - buffer with the same concentration of DMSO)

      • Aldose reductase enzyme solution

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde solution to each well.

    • Immediately place the plate in the microplate spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Figure 2: Experimental Workflow cluster_0 In Vitro cluster_1 In Vivo Reagent Prep Reagent Preparation Assay Setup Assay Setup in 96-well Plate Reagent Prep->Assay Setup Reaction Initiate Reaction & Measure Absorbance Assay Setup->Reaction Data Analysis IC50 Determination Reaction->Data Analysis Induction Induce Diabetic Neuropathy (STZ) Treatment Compound Administration Induction->Treatment Assessment Behavioral & Electrophysiological Assessment Treatment->Assessment Biochemical Biochemical Analysis of Sciatic Nerve Assessment->Biochemical

Caption: A generalized workflow for in vitro and in vivo testing.

Part 2: In Vivo Evaluation in a Streptozotocin-Induced Diabetic Neuropathy Rat Model

This protocol provides a framework for evaluating the therapeutic efficacy of 5-benzyloxyindole-1-acetic acid in a well-established animal model of diabetic neuropathy.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5). The dose of STZ may need to be optimized but is typically in the range of 50-65 mg/kg.[3]

  • Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

Experimental Design:

  • Groups:

    • Non-diabetic Control + Vehicle

    • Diabetic Control + Vehicle

    • Diabetic + 5-Benzyloxyindole-1-acetic acid (low dose)

    • Diabetic + 5-Benzyloxyindole-1-acetic acid (high dose)

    • Diabetic + Positive Control (e.g., a known aldose reductase inhibitor)

  • Compound Administration: 5-Benzyloxyindole-1-acetic acid is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage. Treatment usually begins 2-4 weeks after the induction of diabetes and continues for a period of 4-8 weeks.

Efficacy Assessment:

  • Behavioral Tests (to assess neuropathic pain):

    • Thermal Hyperalgesia (Hargreaves Test): Measures the latency of paw withdrawal from a radiant heat source.[4]

    • Mechanical Allodynia (von Frey Test): Measures the paw withdrawal threshold in response to stimulation with calibrated filaments.[4]

  • Motor Nerve Conduction Velocity (MNCV):

    • Rats are anesthetized, and the sciatic nerve is stimulated at two points (e.g., the sciatic notch and the ankle).

    • The resulting muscle action potentials are recorded from the plantar muscles of the paw.

    • MNCV is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the evoked responses.[5][6] A decrease in MNCV is a hallmark of diabetic neuropathy.

  • Biochemical Analysis of Sciatic Nerve Tissue:

    • At the end of the study, rats are euthanized, and the sciatic nerves are dissected.

    • The nerve tissue can be homogenized and used to measure:

      • Sorbitol levels: To confirm the inhibition of the polyol pathway.

      • Markers of oxidative stress: Such as malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[7][8]

Statistical Analysis:

Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the differences between the experimental groups.

Conclusion and Future Directions

5-Benzyloxyindole-1-acetic acid presents a compelling profile for further investigation in the context of neurological disorders, particularly those with a component of hyperglycemia-induced damage. Its well-defined mechanism as an aldose reductase inhibitor provides a strong rationale for its application in diabetic neuropathy research. The protocols outlined in this guide offer a robust framework for researchers to explore its therapeutic potential.

Future research could focus on:

  • Optimizing the formulation and delivery of 5-benzyloxyindole-1-acetic acid to enhance its bioavailability and efficacy.

  • Investigating its effects in other models of neurological disorders where aldose reductase and oxidative stress may play a role.

  • Exploring the structure-activity relationship of the benzyloxyindole acetic acid scaffold to develop more potent and selective inhibitors or to enhance its PPARγ activity for broader neuroprotective effects.

  • Investigating the potential of this scaffold in the context of S1P1 receptor modulation for autoimmune neurological disorders like multiple sclerosis.

By employing the methodologies described herein, the scientific community can further elucidate the therapeutic utility of 5-benzyloxyindole-1-acetic acid and pave the way for the development of novel treatments for debilitating neurological conditions.

References

  • Neuropathy Phenotyping Protocols - Nerve Conduction Velocity. (2019, September 27). protocols.io. [Link]

  • Stefek, M., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica, 62(3), 573-581. [Link]

  • Aziza, S. A. H., El-Haggar, M., Abo-Zaid, O. A., Hassanien, M. R., & El-Shawarby, R. (2011). Biomarkers of Oxidative Stress of Sciatic Nerve Tissues in Experimental Diabetic Neuropathy. Science Alert. [Link]

  • O'Brien, P. D., Hinder, L. M., Sakowski, S. A., & Feldman, E. L. (2014). Animal models and biomarkers of neuropathy in diabetic rodents. Indian Journal of Pharmacology, 46(4), 363–369. [Link]

  • Dehghani, F., & M. Rezaian, M. (2019). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 18, 805-817. [Link]

  • Russell, J. W., et al. (2022). Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions. Diabetes & Metabolism Journal, 46(2), 198–221. [Link]

  • Scott, F. L., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

  • Kim, J., et al. (2024). Exercise May Increase Oxidative Stress in the Sciatic Nerve in Streptozotocin-Induced Diabetic Rats. Medicina, 60(3), 478. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]

  • Ganda, O. P. (2008). "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: [5-(benzyloxy)-1H-indol-1-yl]acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of [5-(benzyloxy)-1H-indol-1-yl]acetic acid when solubilized in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental results.

Introduction: The Challenge of Compound Stability

[5-(benzyloxy)-1H-indol-1-yl]acetic acid is a molecule of interest, notably investigated as an aldose reductase inhibitor and a PPARγ ligand.[1][2] As with many indole-containing compounds, its journey from synthesis to biological assay is fraught with potential stability challenges.[3][4][5] DMSO is the workhorse solvent in drug discovery for its exceptional solubilizing power; however, its interaction with dissolved compounds is not always benign.[6][7][8] This guide will dissect the potential stability issues of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in DMSO and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My dose-response curve for [5-(benzyloxy)-1H-indol-1-yl]acetic acid is inconsistent between experiments. Could compound instability in my DMSO stock be the cause?

Answer: Yes, inconsistent biological activity is a classic indicator of compound instability. The degradation of your stock solution over time can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes.

Expertise & Experience: The indole acetic acid moiety is known to be sensitive to environmental factors.[9] Specifically, indole-3-acetic acid, a closely related parent compound, is susceptible to degradation by light and heat.[9] Furthermore, the benzyloxy group, while generally stable, can be susceptible to cleavage under certain conditions.

Causality of the Issue:

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation. The presence of dissolved oxygen in DMSO, especially when exposed to light, can facilitate this degradation.

  • Hydrolysis: Although DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs atmospheric moisture.[6][7] This water content can lead to the slow hydrolysis of certain functional groups over time, although the ether linkage in the benzyloxy group is generally stable to mild hydrolytic conditions.

  • Photodegradation: Indole derivatives are often light-sensitive.[9] Exposure of your DMSO stock to ambient light, particularly UV wavelengths, can trigger degradation.

  • Acid-Base Reactions: As an acetic acid derivative, the compound is acidic. While DMSO is generally considered neutral, impurities or interactions with other components could potentially influence stability. At elevated temperatures, acids can catalyze the decomposition of DMSO itself, though this is less of a concern under standard storage conditions.[10]

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: The most reliable first step is to prepare a fresh DMSO stock solution from your solid compound for each new set of experiments.

  • Aliquot and Store Properly: If you must store a stock solution, aliquot it into smaller, single-use volumes in amber vials to minimize light exposure and repeated freeze-thaw cycles. Store at -20°C or, for long-term storage, at -80°C.[11]

  • Use High-Purity, Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water content and potential contaminants.

  • Perform a Stability Check: If the issue persists, a simple stability study is warranted. Analyze your stock solution by HPLC or LC-MS at time zero and after a period of storage under your typical conditions to quantify any degradation.

Question 2: I've observed a new peak in the HPLC/LC-MS analysis of my aged [5-(benzyloxy)-1H-indol-1-yl]acetic acid DMSO stock. What could this be?

Answer: The appearance of a new peak is a strong indication of compound degradation. Based on the structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid, there are several plausible degradation products.

Expertise & Experience: The two most likely points of cleavage are the benzyloxy ether bond and the acetic acid side chain.

Potential Degradation Pathways:

  • Debenzylation: Cleavage of the benzyl ether to yield 5-hydroxy-1H-indol-1-ylacetic acid. This can be promoted by oxidative conditions. Under strongly basic conditions in the presence of oxygen, N-debenzylation of heterocycles in DMSO is a known reaction, suggesting a potential, though less likely under normal storage, pathway for O-debenzylation.[12]

  • Decarboxylation: Loss of the carboxylic acid group from the acetic acid side chain.

  • Oxidation of the Indole Ring: The indole nucleus itself can be oxidized to various products, such as oxindoles.

Below is a diagram illustrating a potential degradation pathway.

G parent [5-(benzyloxy)-1H-indol-1-yl]acetic acid debenzylation 5-hydroxy-1H-indol-1-ylacetic acid parent->debenzylation Debenzylation (e.g., oxidative stress) oxidation Oxidized Indole Derivatives parent->oxidation Indole Ring Oxidation (e.g., light, air)

Caption: Potential degradation pathways of the parent compound.

Troubleshooting and Identification:

  • Mass Spectrometry (MS): The most powerful tool for identifying the new peak is MS. Determine the mass of the new peak and compare it to the masses of the predicted degradation products.

  • Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study. Expose your compound to conditions known to promote specific types of degradation (e.g., oxidative, photolytic, thermal) and see if the peak of interest is selectively generated.

Question 3: What are the best practices for preparing and storing DMSO stock solutions of [5-(benzyloxy)-1H-indol-1-yl]acetic acid to ensure maximum stability?

Answer: Adhering to best practices for solution preparation and storage is critical for maintaining the integrity of your compound.

Expertise & Experience: General principles of compound management, combined with knowledge of the specific sensitivities of indole and benzyloxy moieties, inform these recommendations.

Best Practices for Preparation and Storage:

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO.Minimizes water- and contaminant-induced degradation.[6][7]
Concentration Prepare a concentrated stock (e.g., 10-50 mM).Higher concentrations can sometimes improve stability.
Dissolution Ensure complete dissolution. Gentle warming or sonication may be used if necessary.Undissolved compound leads to inaccurate concentrations.
Containers Use amber glass or polypropylene vials with tight-fitting caps.Protects from light and minimizes solvent evaporation and water absorption.[7]
Aliquoting Aliquot into single-use volumes.Avoids multiple freeze-thaw cycles which can degrade the compound and introduce moisture.[7][11]
Storage Temperature Store at -20°C for short-term and -80°C for long-term storage.[11]Low temperatures slow down the rate of chemical degradation.
Inert Atmosphere For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.Minimizes exposure to oxygen.[7]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in DMSO

This protocol outlines a basic experiment to assess the stability of your compound in DMSO under typical laboratory conditions.

Objective: To determine if significant degradation occurs over a standard experimental timeframe (e.g., 24-72 hours) at room temperature and under ambient light.

Materials:

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid

  • Anhydrous, high-purity DMSO

  • Amber and clear HPLC vials

  • HPLC or LC-MS system with a suitable C18 column

Methodology:

  • Prepare a 10 mM stock solution of [5-(benzyloxy)-1H-indol-1-yl]acetic acid in DMSO.

  • Time Zero (T=0) Analysis: Immediately dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 100 µM) and inject it into the HPLC/LC-MS system. Record the peak area of the parent compound.

  • Incubation: Aliquot the stock solution into two sets of vials:

    • Set A: Amber vials (protected from light)

    • Set B: Clear vials (exposed to ambient light)

  • Time Point Analysis: At specified time points (e.g., 24, 48, 72 hours), take an aliquot from each set, dilute as in step 2, and analyze by HPLC/LC-MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor for the appearance of new peaks.

G start Prepare 10 mM Stock in DMSO t0 T=0 Analysis (HPLC/LC-MS) start->t0 aliquot Aliquot into Amber & Clear Vials t0->aliquot incubate Incubate at Room Temperature aliquot->incubate analysis Analyze at 24, 48, 72h incubate->analysis data Calculate % Remaining & Identify New Peaks analysis->data

Caption: Workflow for short-term stability assessment.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products under various stress conditions.

Materials:

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid in DMSO (10 mM stock)

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% H₂O₂ (oxidative stress)

  • UV lamp (photolytic stress)

  • Heating block (thermal stress)

  • LC-MS system

Methodology:

  • Prepare Samples: For each stress condition, mix your DMSO stock with the stressor solution. Include a control sample with only the DMSO stock and the corresponding solvent (e.g., water for aqueous stressors).

  • Incubation:

    • Acidic/Basic/Oxidative: Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal: Heat the sample (e.g., at 60°C) for a defined period.

    • Photolytic: Expose the sample to UV light.

  • Neutralization (for acidic/basic samples): Neutralize the samples before analysis.

  • LC-MS Analysis: Analyze all samples by LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation peaks and determine their masses.

    • Propose structures for the degradation products based on their masses and the known reactivity of the parent compound.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Controlling emulsification for organic solvent-based tissue clearing. (n.d.). bioRxiv. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Molecules, 27(15), 5003. [Link]

  • C2-Benzylic C(sp3)–H Alkylation of Indoles Enabled by Photoinduced, EDA-Complex-Mediated Radical–Radical Cross-Coupling. (2022). Organic Letters, 24(36), 6564-6569. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Google Scholar.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2539. [Link]

  • Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. (2012). Fresenius Environmental Bulletin, 21(3), 643-649. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(10), 1847-1879. [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. (2020). Journal of the American Chemical Society, 142(12), 5537-5542. [Link]

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (2015). Acta Biochimica Polonica, 62(3), 575-580. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2023). ACS Medicinal Chemistry Letters, 14(6), 841-847. [Link]

  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. (1978). Agricultural and Biological Chemistry, 42(4), 879-880. [Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • [5-(benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (2015). Acta Biochimica Polonica, 62(3), 575-580. [Link]

  • Thermal Analysis of DMSO Decomposition under Acidic Conditions. (2019). Purdue University. [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2022). RSC Advances, 12(40), 26056-26071. [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). LinkedIn. [Link]

  • Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism. (2022). Chinese Journal of Applied Chemistry, 39(5), 852-854. [Link]

  • Indole-3-acetic acid. (n.d.). Solubility of Things. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). Journal of Pharmaceutical Education and Research, 5(1), 11-23. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. (2001). Tetrahedron Letters, 42(39), 6811-6813. [Link]

  • Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation. (2020). Journal of the American Chemical Society, 142(12), 5537-5542. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). Molecules, 26(5), 1433. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2015). Journal of Medicinal Chemistry, 58(15), 6216-6228. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. [Link]

  • Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. (1997). Journal of the Chemical Society, Perkin Transactions 1, (15), 2247-2252. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(10), 1847-1879. [Link]

  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? (2023). ResearchGate. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2024). U.S. Food and Drug Administration. [Link]

  • Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. (1986). Plant Physiology, 80(1), 221-224. [Link]

  • Change in retention time of acetic acid in gradient DMSO-water solution in different columns. (2022). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Alkaloid Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. As specialists in complex organic synthesis, we understand that the path to your target indole alkaloid can be fraught with unexpected hurdles. This resource is structured to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Issues with Starting Materials and Reagents

A successful synthesis is built upon a foundation of high-quality starting materials and reagents. Overlooking this crucial first step is a common source of low yields and difficult purifications.

Question: My Fischer indole synthesis is failing or giving a very low yield, even though I am following a literature procedure. What should I check first?

Answer: Before delving into optimizing reaction conditions, it is imperative to scrutinize your starting materials, particularly the arylhydrazine and the carbonyl compound.

  • Purity of the Arylhydrazine: Arylhydrazines are susceptible to oxidation, especially when exposed to air and light. The resulting impurities can interfere with the reaction. It is often beneficial to purify commercially available arylhydrazines before use. For solid arylhydrazines, recrystallization is a viable option. For liquid arylhydrazines, distillation under reduced pressure is recommended.

  • Purity of the Carbonyl Compound: Similarly, the aldehyde or ketone should be of high purity. Aldehydes are prone to oxidation to carboxylic acids, which can quench the acid catalyst. It is advisable to use freshly distilled or purified carbonyl compounds.

  • Solvent and Catalyst Quality: Ensure that your solvent is anhydrous, as water can hydrolyze intermediates and interfere with the catalyst. The acid catalyst, whether a Brønsted or Lewis acid, should be of high quality and handled under appropriate conditions to prevent deactivation.[1][2]

Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation

This protocol provides a general procedure for the purification of liquid arylhydrazines.

Materials:

  • Phenylhydrazine (or other liquid arylhydrazine)

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vacuum source and gauge

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charge the round-bottom flask with the impure phenylhydrazine.

  • Flush the system with an inert gas.

  • Slowly apply vacuum, monitoring the pressure with the gauge.

  • Once the desired pressure is reached, begin to gently heat the flask with stirring.

  • Collect the fraction that distills at the literature-reported boiling point for the specific arylhydrazine at the recorded pressure.

  • The purified phenylhydrazine should be stored under an inert atmosphere and protected from light.

Section 2: Problems During the Reaction

Once you are confident in the quality of your starting materials, the next step is to examine the reaction conditions. Indole syntheses are often sensitive to temperature, time, and the choice of catalyst and solvent.

Question: I am observing the formation of multiple byproducts in my Fischer indole synthesis. How can I improve the selectivity towards my desired product?

Answer: Byproduct formation in the Fischer indole synthesis is a common issue and is highly dependent on the reaction conditions and the nature of the substrates.

  • Temperature Control: Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition of the desired product.[3] A systematic temperature screen is advisable. Running small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) can help identify the optimal temperature for your specific substrates.

  • Choice of Acid Catalyst: The choice of acid catalyst is critical.[1][2] Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), and Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ are commonly used.[1][2] The optimal catalyst often needs to be determined empirically. If one catalyst is giving poor results, screening a panel of different acid catalysts can be highly effective.

  • Side Reactions: A common side reaction is the formation of cinnolines, which can occur at elevated temperatures. The mechanism involves an alternative cyclization pathway of the hydrazone intermediate. Careful control of temperature can often minimize this. Another issue can be the cleavage of the N-N bond in the arylhydrazine, which can be promoted by certain electronic factors on the substrates.[4]

Table 1: Common Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsNotes
Zinc Chloride (ZnCl₂)Lewis Acid1-2 equivalents, neat or in a high-boiling solvent, 120-180°COne of the most common and effective catalysts.[1]
Polyphosphoric Acid (PPA)Brønsted AcidUsed as both catalyst and solvent, 100-160°CHighly viscous, can make work-up challenging.
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidCatalytic amounts (0.1-0.2 eq), in a solvent like toluene or acetic acid, refluxMilder conditions compared to PPA.
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidStoichiometric or catalytic amounts, various solvents, rt to refluxA versatile and effective catalyst.[1]

Question: My Palladium-catalyzed indole synthesis (e.g., Larock or Buchwald-Hartwig) is giving a low yield. What are the key parameters to optimize?

Answer: Palladium-catalyzed indole syntheses are powerful methods but are sensitive to a number of variables.

  • Ligand Choice: The choice of phosphine ligand is often the most critical parameter. For Larock indole synthesis, bulky, electron-rich phosphine ligands can be effective.[5] For Buchwald-Hartwig amination to form the indole nitrogen bond, a wide variety of specialized biarylphosphine ligands have been developed. Screening a small panel of ligands is highly recommended.

  • Base: The choice of base is also crucial. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are common. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources. The choice of precursor can sometimes influence the reaction efficiency.

Experimental Workflow for Optimizing a Palladium-Catalyzed Indole Synthesis

This workflow outlines a systematic approach to optimizing a palladium-catalyzed indole synthesis using small-scale parallel reactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solvent and Temperature Optimization cluster_2 Phase 3: Confirmation and Scale-up A Select 2-3 diverse ligands C Run a matrix of small-scale reactions A->C B Select 2-3 different bases (e.g., K2CO3, K3PO4) B->C D Identify best ligand/base combination from Phase 1 C->D Analyze results (TLC, LC-MS) E Screen 2-3 solvents (e.g., Toluene, Dioxane, DMF) D->E F Screen a range of temperatures (e.g., 80, 100, 120 °C) E->F G Run the optimized reaction on a larger scale F->G Analyze results H Confirm yield and purity G->H

Caption: A logical workflow for the systematic optimization of a Palladium-catalyzed indole synthesis.

Section 3: Challenges in Work-up and Purification

The challenges in indole alkaloid synthesis often do not end with the reaction. The work-up and purification stages can be a significant source of yield loss.

Question: I am losing a significant amount of my indole alkaloid product during work-up and column chromatography. What are the common pitfalls?

Answer: Indole alkaloids can be sensitive to both acidic and basic conditions, as well as prolonged exposure to silica gel.

  • pH Stability: Many indole alkaloids are unstable under strongly acidic or basic conditions, especially at elevated temperatures.[6][7] It is crucial to perform work-up procedures, such as extractions, at moderate pH values and at room temperature or below if possible. An acid-base extraction can be a powerful purification technique for basic alkaloids, but the pH should be carefully controlled.[8]

  • Silica Gel Chromatography: Prolonged contact with silica gel can lead to the decomposition of sensitive indole alkaloids.[9] To mitigate this:

    • Use a deactivated silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

    • Opt for a faster purification technique like flash chromatography over gravity chromatography.

    • If the compound is still unstable, consider alternative stationary phases like alumina or a reversed-phase C18 silica gel.

  • Oxidative Degradation: Some indole alkaloids are susceptible to air oxidation. It is good practice to handle and store the purified compounds under an inert atmosphere.

Protocol 2: General Acid-Base Extraction for Indole Alkaloid Purification

This protocol is a general guideline and may need to be adapted based on the specific properties of your target molecule.

Materials:

  • Crude reaction mixture containing the indole alkaloid

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid. The basic indole alkaloid will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Carefully basify the aqueous layer with an aqueous base to deprotonate the alkaloid, causing it to precipitate or become soluble in an organic solvent.

  • Extract the basified aqueous layer with an organic solvent. The purified alkaloid will now be in the organic layer.

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the purified indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: Should I use a protecting group for the indole nitrogen?

A1: The use of a protecting group for the indole nitrogen depends on the subsequent reaction steps. If your synthesis involves strong bases (e.g., organolithiums) or electrophilic reagents that could react with the N-H bond, a protecting group is advisable. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (p-toluenesulfonyl). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal. For some palladium-catalyzed reactions, the SEM group has been shown to be superior to the Boc group in preventing decomposition.[10]

Q2: My Bischler-Möhlau synthesis requires harsh conditions and gives a low yield. Are there any milder alternatives?

A2: The classical Bischler-Möhlau synthesis is known for requiring high temperatures, which can lead to low yields and byproduct formation.[3] Modern variations have been developed to address this. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[3][11][12] Additionally, screening different acid catalysts and solvents can lead to milder and more efficient reaction conditions.[13]

Q3: I am planning to scale up my indole alkaloid synthesis. What are the key challenges I should anticipate?

A3: Scaling up a reaction from the lab bench to a pilot plant is not always a linear process.[14] Key challenges include:

  • Heat Transfer: Larger reaction volumes have a lower surface area-to-volume ratio, which can lead to inefficient heat transfer and the formation of hot spots.

  • Mixing: Efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and selectivity.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome on a larger scale.

  • Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and less efficient at a larger scale.

It is crucial to conduct a thorough process safety analysis and to optimize the reaction with scale-up in mind, for example, by choosing less viscous solvents and developing robust purification methods.

Troubleshooting Decision Tree

G start Low Yield in Indole Synthesis q1 Have you confirmed the purity of starting materials? start->q1 a1_yes Yes q1->a1_yes If yes... a1_no No q1->a1_no If not... q2 Are there multiple byproducts? a1_yes->q2 sol1 Purify arylhydrazine and carbonyl compound. Ensure solvent is anhydrous. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes If yes... a2_no No q2->a2_no If not... sol2 Optimize reaction temperature and catalyst. Screen different solvents. a2_yes->sol2 q3 Is the reaction not going to completion? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes If yes... a3_no No q3->a3_no If not... sol3 Increase reaction time or temperature. Consider a more active catalyst. a3_yes->sol3 q4 Are you losing product during work-up/purification? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes If yes... a4_no No q4->a4_no If not... sol4 Check pH stability of your product. Use deactivated silica or an alternative stationary phase. Perform work-up at lower temperatures. a4_yes->sol4 end Consult further literature for specific substrate issues. a4_no->end sol4->end

Caption: A decision tree to guide the troubleshooting process for low yield in indole alkaloid synthesis.

References

  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Tiong, A. K., & Tiekink, E. R. T. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Papsun, D. M., & Logan, B. K. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of analytical toxicology, 44(4), 325–331. [Link]

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • Grzybowski, M., Sienkiewicz, K., & Gryko, D. T. (2012). Parallel Optimization of Synthetic Pathways within the Network of Organic Chemistry. Angewandte Chemie International Edition, 51(34), 8630-8633. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). National Institutes of Health. [Link]

  • Jones, W. E. (1976). U.S. Patent No. 3,932,417. U.S.
  • Liao, Y. Y., Gao, Y. C., Wu, J., & Zhang, X. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3295. [Link]

  • Effect of temperature on the extraction of eight alkaloids from Ch. majus. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Murray, P. R., & Black, C. (2020). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 6(12), 2113-2122. [Link]

  • Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]

  • Wang, X., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). National Institutes of Health. [Link]

  • Methods for the synthesis of cinnolines (Review). (2025). ResearchGate. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. [Link]

  • Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2025). ResearchGate. [Link]

  • Larock indole synthesis. (n.d.). Grokipedia. [Link]

  • Aqueous Alkaloid Chromatography Advice. (2023). Reddit. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. [Link]

  • Chemical Reaction Optimization: A tutorial. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. (n.d.). ResearchGate. [Link]

  • Analysis of alkaloid standards with different pH conditions. (n.d.). ResearchGate. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). SciSpace. [Link]

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (2025). ResearchGate. [Link]

  • Synthesis of Indoles Through Larock Annulation: Recent Advances. (n.d.). Scribd. [Link]

  • Questions regarding Alkaloid / Acid-Base Extractions. (2006). Sciencemadness Discussion Board. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). Chemeurope.com. Retrieved January 26, 2026, from [Link]

  • Bischler Indole Synthesis. (2016). ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to PPARγ Ligand Classes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in metabolic diseases, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) remains a target of profound interest. As a master regulator of adipogenesis, insulin sensitivity, and inflammation, the manner in which it is activated—or inhibited—is of critical therapeutic importance.[1] The landscape of PPARγ modulators is not a simple binary of on-and-off; rather, it is a spectrum of graded activity, from full and partial agonism to outright antagonism.

This guide provides a comparative analysis of distinct PPARγ ligand classes, using well-characterized compounds as exemplars. We will explore the nuances that differentiate these classes, the experimental methodologies required to characterize them, and the structural-activity relationships that underpin their function. While specific novel chemical entities, such as indole acetic acid derivatives like 5-benzyloxy-IAA, are a focus of ongoing research, public data on their specific binding and activation profiles can be limited. Therefore, we will use a representative profile for a "Novel Partial Agonist" to illustrate the comparative process.

The PPARγ Signaling Axis: A Primer

PPARγ functions as a ligand-activated transcription factor. Upon binding an agonist, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the recruitment of coactivator proteins, leading to the transcription of genes involved in critical metabolic processes, such as glucose uptake and lipid metabolism.[2][3]

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Ligand (e.g., Rosiglitazone, NCE) PPARg_inactive Inactive PPARγ Ligand->PPARg_inactive Cellular Uptake & Binding PPARg_active Active PPARγ PPARg_inactive->PPARg_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerization RXR_active->PPRE Target_Gene Target Gene Transcription PPRE->Target_Gene Coactivator Recruitment & Transcription Initiation Biological_Response Improved Insulin Sensitivity, Adipogenesis, Anti-inflammatory Effects Target_Gene->Biological_Response TR_FRET_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - His-tagged PPARγ-LBD - Terbium (Tb) anti-His Ab (Donor) - Fluorescent Tracer Ligand (Acceptor) - Serial dilutions of Test Compound Mix 2. Dispense reagents into 384-well assay plate Reagents->Mix Incubate 3. Incubate to reach binding equilibrium Mix->Incubate Read 4. Read plate on TR-FRET reader (Excite Tb, Read Tb & Acceptor emission) Incubate->Read Calculate 5. Calculate Emission Ratio (Acceptor/Donor) Read->Calculate Plot 6. Plot Ratio vs. [Compound] and fit curve Calculate->Plot Determine 7. Determine IC50 / Ki Plot->Determine

Figure 2: Standard workflow for a TR-FRET competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: A master mix containing the His-tagged PPARγ Ligand Binding Domain (LBD), a Terbium-cryptate labeled anti-His antibody (donor), and a fluorescently-tagged PPARγ ligand (tracer/acceptor) is prepared in assay buffer.

  • Compound Dispensing: Serial dilutions of test compounds (e.g., your novel ligand) and controls (e.g., Rosiglitazone) are dispensed into a low-volume 384-well plate.

  • Assay Initiation: The master mix is added to the plate. In wells without a competitive compound, the tracer binds the LBD, bringing the donor (antibody) and acceptor (tracer) into close proximity, resulting in a high FRET signal.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a microplate reader capable of TR-FRET, measuring emission at two wavelengths.

  • Data Analysis: The ratio of acceptor-to-donor emission is calculated. As the concentration of the test compound increases, it displaces the tracer, decreasing the FRET signal. The resulting dose-response curve is used to calculate the IC_50_.

Transcriptional Activation Potential: Luciferase Reporter Assay

To measure a ligand's functional effect (i.e., its ability to turn on gene transcription), a cell-based reporter assay is the method of choice.

Causality: This assay provides a direct functional readout of receptor activation in a cellular context. By co-transfecting cells with a PPARγ expression vector and a reporter vector where luciferase expression is driven by a PPRE, the resulting luminescence is directly proportional to the transcriptional activity induced by the test compound. This allows for the determination of both potency (EC_50_) and efficacy (maximal activation).

Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_readout Signal Readout Transfect 1. Co-transfect host cells (e.g., HEK293) with two plasmids: - PPARγ Expression Vector - PPRE-Luciferase Reporter Vector Seed 2. Seed transfected cells into 96-well culture plate Transfect->Seed Treat 3. Treat with serial dilutions of test compounds Seed->Treat Incubate_cells 4. Incubate for 18-24 hours Treat->Incubate_cells Lyse 5. Lyse cells and add luciferin substrate Incubate_cells->Lyse Measure 6. Measure luminescence on a plate reader Lyse->Measure Analyze_luminescence 7. Determine EC50 & Max Activation Measure->Analyze_luminescence

Figure 3: Workflow for a cell-based PPRE-luciferase reporter assay.

Step-by-Step Protocol:

  • Transfection: A suitable host cell line (e.g., HEK293T) is transiently co-transfected with two plasmids: one that drives the expression of full-length human PPARγ and a second that contains the firefly luciferase gene under the control of a promoter with multiple PPREs.

  • Seeding & Treatment: Transfected cells are seeded into 96-well plates. After an overnight incubation to allow for attachment and protein expression, the cells are treated with a range of concentrations of the test compounds. A full agonist like Rosiglitazone is used as a positive control to define 100% activation.

  • Incubation: The plates are incubated for 18-24 hours, allowing time for the ligand to enter the cells, bind PPARγ, and drive the expression of the luciferase reporter gene.

  • Lysis and Detection: The cell culture medium is removed, and a lysis buffer containing the luciferase substrate (luciferin) is added.

  • Data Acquisition: The plate is immediately read on a luminometer to quantify the light output from each well.

  • Data Analysis: The luminescence data is plotted against compound concentration to generate a dose-response curve, from which the EC_50_ and maximal activation (relative to the positive control) are determined.

Conclusion: From Bench Data to Therapeutic Hypothesis

This guide outlines the fundamental comparative framework for evaluating PPARγ ligands. The data clearly distinguish the high-affinity, high-potency profile of a full agonist like Rosiglitazone from the potent but functionally limited activity of a partial agonist like MRL-24, and the binding-without-activation profile of an antagonist like GW9662. A novel partial agonist would be expected to fall within this spectrum, ideally demonstrating sufficient binding and potency to achieve a therapeutic effect while its lower maximal activation mitigates the side effects associated with full agonism. [4]The robust biochemical and cell-based assays detailed herein are the essential tools that allow researchers to make these critical distinctions and build a compelling, data-driven case for advancing a new chemical entity toward clinical development.

References

  • Han, K., et al. (2012). Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2. PLoS ONE, 7(11), e48011.
  • Goya, K., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(1), 1.
  • RCSB PDB. (2007). 2Q5P: Crystal Structure of PPARgamma bound to partial agonist MRL24. Retrieved from [Link]

  • Goya, K., et al. (2024).
  • ResearchGate. (n.d.). EC 50 and maximal activities of PPARγ ligands. [Table]. Retrieved from [Link]

  • Chebrolu, S. P., et al. (2019). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Medicinal Chemistry, 62(17), 7653-7672.
  • Agrawal, R., & Sharma, B. (2016). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2016, 5825837.
  • Hughes, T. S., et al. (2024). Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling. Molecular Pharmacology, 105(1), 1-13.
  • Du, Y., et al. (2018). Identification of novel multitargeted PPARα/γ/δ pan agonists by core hopping of rosiglitazone. Drug Design, Development and Therapy, 12, 163-174.
  • Encyclopedia.pub. (2022). PPAR-γ Partial Agonists in Disease-Fate Decision. Retrieved from [Link]

  • Kumar, M., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 1013442.
  • ResearchGate. (n.d.). Molecular interaction of rosiglitazone in the active site of PPAR-γ. [Figure]. Retrieved from [Link]

  • MDPI. (2021).
  • Choi, J., et al. (2011). Synthesis and evaluation of 18F-labeled PPARγ antagonists. Bioorganic & Medicinal Chemistry, 19(7), 2358-2365.
  • Fisher Scientific. (n.d.). 5-Methoxyindole-3-acetic Acid 98.0+%, TCI America™. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of.... [Figure]. Retrieved from [Link]

Sources

A Comparative Guide to Fluorescent Auxin Analogs for Cellular and Subcellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of plant biology, the phytohormone auxin stands as a central regulator of growth and development. Visualizing its dynamic distribution with high spatiotemporal resolution is paramount to understanding the mechanisms that govern plant form and function. While genetically encoded biosensors have provided invaluable insights, they are not without limitations. Small-molecule fluorescent auxin analogs have emerged as powerful tools to overcome these challenges, offering a direct window into auxin transport and localization.

This guide provides a comprehensive comparison of currently available fluorescent auxin analogs, focusing on their performance characteristics, experimental applications, and the critical rationale behind their design and use. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful probes in their work.

The Rationale for Fluorescent Auxin Analogs: Beyond Biosensors

Genetically encoded auxin reporters, such as DR5 and DII-VENUS, have been instrumental in mapping auxin response gradients within tissues. However, these systems report on the downstream transcriptional consequences of auxin signaling, not the direct presence of the auxin molecule itself. This indirect measurement can be influenced by the cell's competency to respond to auxin and does not readily reveal subcellular auxin distribution.

Fluorescent auxin analogs are designed to circumvent these limitations. The core design principle is to create molecules that are recognized and transported by the cellular auxin transport machinery (influx and efflux carriers) but are inert in terms of triggering the auxin signaling cascade[]. This elegant strategy allows for the direct visualization of auxin transport pathways and accumulation patterns without perturbing the endogenous auxin signaling landscape[2].

Key Performance Characteristics of Fluorescent Auxin Analogs

The utility of a fluorescent auxin analog is dictated by a combination of its photophysical properties and its biological activity. An ideal probe should be bright, photostable, and faithfully mimic the transport of natural auxin while remaining biologically inert in terms of signaling.

Photophysical Properties: A Comparative Overview

The choice of fluorophore conjugated to the auxin molecule is a critical determinant of the analog's performance in imaging experiments. The most commonly used fluorophores are 7-nitro-2,1,3-benzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityKey AdvantagesKey Disadvantages
NBD ~460-486~536-542Low to ModerateModerateSmall size, environmentally sensitive fluorescenceLower brightness, moderate photostability
BODIPY ~496-500~510-530High (often >0.9)HighHigh brightness, excellent photostability, narrow emission spectraLarger size than NBD, can be prone to aggregation

Table 1: Comparative Photophysical Properties of NBD and BODIPY Fluorophores. Data compiled from various sources[][3][4][5][6]. The specific properties of the auxin-conjugated forms may vary.

Recent developments have introduced BODIPY-conjugated auxins, such as BODIPY-IAA2, which have been shown to be approximately 60 times brighter than their NBD-based counterparts, offering a significant improvement in signal-to-noise for live-cell imaging[7]. The high quantum yield and photostability of BODIPY dyes make them particularly well-suited for time-lapse experiments where repeated exposure to excitation light is necessary[][6][8].

Biological Activity: Transport Fidelity and Signaling Inactivity

The primary biological requirements for a fluorescent auxin analog are that it is a substrate for auxin transporters and not a ligand for auxin receptors.

  • Transport Fidelity: Fluorescent auxin analogs are designed to be recognized by auxin influx carriers (e.g., AUX1/LAX) and efflux carriers (e.g., PIN proteins)[7]. This allows them to trace the pathways of polar auxin transport. For example, the distribution of NBD-NAA and BODIPY-IAA2 in Arabidopsis roots largely mirrors the known patterns of auxin accumulation in the root tip[7][9].

  • Signaling Inactivity: A crucial feature of these analogs is their inability to induce auxin-responsive gene expression. This is typically validated through experiments such as auxin-inducible reporter gene assays (e.g., DR5::GUS) and yeast two-hybrid assays to test for interaction with the TIR1/AFB auxin co-receptors[7][10]. For instance, both NBD-IAA and BODIPY-IAA2 have been shown to not activate auxin signaling pathways[7][10].

A Comparative Look at Specific Fluorescent Auxin Analogs

NBD-based Analogs: The Workhorses
  • NBD-IAA and NBD-NAA: These were among the first widely adopted fluorescent auxin analogs designed to be active for transport but inactive for signaling. They have been instrumental in visualizing auxin distribution in various plant tissues, including Arabidopsis roots and tobacco BY-2 cells[3][11].

    • Subcellular Localization: Interestingly, these two analogs exhibit different subcellular localization patterns. NBD-NAA has been found to associate with both the endoplasmic reticulum (ER) and the tonoplast (the vacuolar membrane), while NBD-IAA is primarily localized to the ER[12]. This differential localization may reflect distinct intracellular transport or binding mechanisms for different auxins.

    • Binding Affinity: Competition experiments have estimated the binding affinity of NAA to its binding site on the ER to be approximately 1 µM[2][12].

BODIPY-based Analogs: The New Wave of Bright Probes
  • BODIPY-IAA2: This recently developed analog offers a significant leap in performance due to the superior photophysical properties of the BODIPY fluorophore[7]. Its high brightness and photostability make it particularly suitable for demanding imaging applications, such as live-cell time-lapse microscopy. Like NBD-IAA, BODIPY-IAA2 is transported by auxin carriers but does not activate the TIR1/AFB signaling pathway[7][10].

Experimental Protocols: A Practical Guide

The successful application of fluorescent auxin analogs hinges on robust and well-controlled experimental procedures. Below are detailed protocols for key applications.

Experimental Workflow: From Sample Preparation to Imaging

Caption: Simplified diagram illustrating the canonical auxin signaling pathway and the distinct mode of action of fluorescent auxin analogs.

Conclusion and Future Perspectives

Fluorescent auxin analogs are indispensable tools for dissecting the complexities of auxin transport and distribution at cellular and subcellular levels. The development of brighter and more photostable probes, such as BODIPY-IAA2, will continue to push the boundaries of what can be visualized in living plant tissues. Future research will likely focus on developing analogs with different spectral properties to enable multi-color imaging with other fluorescent reporters and designing probes that can report on specific aspects of auxin metabolism or binding to intracellular receptors. By carefully selecting the appropriate analog and employing rigorous experimental protocols, researchers can continue to shed light on the fundamental roles of auxin in shaping the plant world.

References

  • Loudet, O., & Lakhssassi, N. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6783.
  • Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. Proceedings of the National Academy of Sciences, 111(31), 11541-11546. [Link]

  • Nick, P., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 23(15), 8593. [Link]

  • Sokolowska, K., et al. (2014).
  • Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. PNAS, 111(31), 11541-11546. [Link]

  • Sokolowska, K., et al. (2014). Tests on the auxin-like biological activity: (A–F) curvature...
  • Jonkman, J., et al. (2020). Tutorial: guidance for quantitative confocal microscopy.
  • Nick, P., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. PubMed, 35955725. [Link]

  • Nick, P., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. PubMed Central, PMC9369420. [Link]

  • Loudet, O., & Lakhssassi, N. (2021). Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]

  • Vernoux, T., & Benková, E. (2020). Methods to Visualize Auxin and Cytokinin Signaling Activity in the Shoot Apical Meristem. Methods in molecular biology (Clifton, N.J.), 2122, 107-121.
  • Nishimura, T., et al. (2021). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR protocols, 2(4), 100949.
  • Khatun, S., et al. (2022). Solvent-dependent photophysical properties of NBD-Bu: (a) normalized...
  • Hayashi, K., et al. (2024). Development of bright fluorescent auxin. bioRxiv. [Link]

  • Lee, M. H., & Sessler, J. L. (2022). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Accounts of chemical research, 55(7), 967-978.
  • Lewis, D. R., & Muday, G. K. (2009). Measurement of Auxin Transport in Arabidopsis Thaliana. Journal of visualized experiments : JoVE, (29), 1333.
  • BOC Sciences. (n.d.). Modulate BODIPY Dye Properties for Fluorescence & Stability. Probes / BOC Sciences.
  • Hayashi, K., et al. (2024). Development of bright fluorescent auxin.
  • Holland, I. B., et al. (2021). Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines. Bio-protocol, 11(13), e4077.
  • Li, Z., et al. (2022). Concise Biothiol-Activatable HPQ-NBD Conjugate as a Targeted Theranostic Probe for Tumor Cells. Analytical chemistry, 94(21), 7549-7555.
  • Amaro, M., et al. (2017). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical chemistry chemical physics : PCCP, 19(19), 12113-12122.
  • López-Duarte, I., et al. (2011). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes.
  • Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. PubMed Central, PMC4128153. [Link]

  • Vincent, M., et al. (2022). An auxin-inducible, GAL4-compatible, gene expression system for Drosophila. eLife, 11, e75658.
  • AAT Bioquest. (2026). Quantum Yield [C6 NBD].
  • Li, Z., et al. (2021). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains.
  • Hayashi, K., et al. (2024). Development of bright fluorescent auxin. bioRxiv. [Link]

  • Moreno, N., et al. (2023). Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. Frontiers in plant science, 14, 1189330.
  • Li, Z., et al. (2022). Concise Biothiol-Activatable HPQ-NBD Conjugate as a Targeted Theranostic Probe for Tumor Cells. PubMed, 35580000. [Link]

  • Nick, P., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. MDPI. [Link]

  • Yesbolatova, A., et al. (2023). One-step generation of auxin-inducible degron cells with high-efficiency homozygous tagging. bioRxiv.
  • Pasternak, T., et al. (2017). Optimizing protocols for Arabidopsis shoot and root protoplast cultivation. Frontiers in plant science, 8, 47.
  • Yoo, S. D., et al. (2007). Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(benzyloxy)-1H-indol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(benzyloxy)-1H-indol-1-yl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.